a-D-Arabinopyranosyl azide
説明
BenchChem offers high-quality a-D-Arabinopyranosyl azide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about a-D-Arabinopyranosyl azide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
(2S,3S,4R,5R)-2-azidooxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O4/c6-8-7-5-4(11)3(10)2(9)1-12-5/h2-5,9-11H,1H2/t2-,3-,4+,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWBURHISBVZHI-MBMOQRBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)N=[N+]=[N-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@H](O1)N=[N+]=[N-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is a-D-Arabinopyranosyl azide
Technical Whitepaper: -D-Arabinopyranosyl Azide
Synthesis, Conformational Analysis, and Applications in Glycobiology
Executive Summary
Chemical Identity & Stereochemical Analysis
| Property | Specification |
| IUPAC Name | (2S,3R,4R,5R)-2-Azido-tetrahydro-2H-pyran-3,4,5-triol |
| Common Name | |
| CAS Number | 138892-04-3 |
| Molecular Formula | |
| Molecular Weight | 175.14 g/mol |
| Solubility | Soluble in |
| Appearance | White crystalline solid (often hygroscopic) or colorless syrup |
Conformational Analysis
Unlike D-glucose, which rigidly adopts the
-
Anomeric Effect: The electronegative azide group at C1 strongly prefers the axial orientation to maximize orbital overlap between the
(endocyclic oxygen lone pair) and the antibonding orbital. -
-Anomer Preference: In the D-arabinose series, the
-anomer places the C1 substituent trans to the C2 hydroxyl group.-
Chair: The
-azide is axial . (Favored by anomeric effect). -
Chair: The
-azide is equatorial . (Disfavored by anomeric effect, though C3/C4 OH groups may be more stable).
-
Chair: The
-
Conclusion: The
-D-arabinopyranosyl azide predominantly adopts the conformation in solution, characterized by a small coupling constant.
Validated Synthetic Protocol
This protocol utilizes the "Per-acetylation
Step 1: Per-acetylation
-
Reagents: D-Arabinose, Acetic Anhydride (
), Pyridine, DMAP (cat.). -
Mechanism: Kinetic acetylation of free sugars.
-
Yield: >90% (Mixture of
-pyranoses).
Step 2: Anomeric Bromination
-
Reagents: 33% HBr in Acetic Acid (
), . -
Mechanism: Acid-catalyzed formation of the oxocarbenium ion followed by nucleophilic attack by bromide. The product is the thermodynamically stable
-D-arabinopyranosyl bromide (where Br is axial in the chair or equatorial in , but typically forms the 1,2-cis relationship in arabinose systems).
Step 3: Nucleophilic Azidation (
Inversion)
-
Reagents:
, DMF (or Phase Transfer Catalyst in ). -
Criticality: The reaction proceeds via
inversion. Starting from the -bromide (C1-Br cis to C2-OAc in Fischer projection implies complex stereochemistry, but effectively 1,2-cis), the azide attacks from the opposite face, yielding the 1,2-trans -azide .
Step 4: Zemplén Deacetylation
-
Reagents: NaOMe (0.1 eq), MeOH (anhydrous).
-
Product: Free
-D-Arabinopyranosyl azide.
Figure 1: Synthetic pathway for
Analytical Characterization (Self-Validating Data)
To confirm the identity of the product, the following spectral signatures must be observed.
Nuclear Magnetic Resonance (NMR)
The coupling constant
| Nucleus | Chemical Shift ( | Multiplicity | Coupling ( | Assignment |
| 4.60 - 4.80 | Doublet (d) | H-1 ( | ||
| 3.50 - 4.00 | Multiplets | - | H-2, H-3, H-4, H-5 | |
| 90.0 - 95.0 | Singlet | C-1 |
-
Interpretation: A
value of ~4 Hz is consistent with the equatorial-equatorial (or eq-axial depending on distortion) relationship of H1 and H2 in the -anomer ( chair). A -anomer (axial-axial H1/H2) would display a larger coupling ( Hz).
Infrared Spectroscopy (IR)
-
Diagnostic Peak: A strong, sharp absorption band at 2100 – 2120 cm
corresponding to the asymmetric stretching vibration of the azide group ( ).
Mass Spectrometry (HRMS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Observed Ion:
at m/z 198.03 (Calculated for ).
Applications in Drug Discovery & Glycobiology
A. Bioorthogonal Labeling (CuAAC)
The primary application of this molecule is as a "Click-ready" arabinose donor. It can be conjugated to alkyne-functionalized scaffolds (peptides, lipids, or nanoparticles) using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Mechanism: The azide reacts with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole linkage.
-
Utility: This mimics the natural
-glycosidic linkage but is resistant to enzymatic hydrolysis (glycosidases), making it ideal for metabolic stability studies.
B. Mycobacterial Cell Wall Research
Arabinogalactan (AG) and Lipoarabinomannan (LAM) are critical components of the Mycobacterium tuberculosis cell wall. While these naturally contain arabinofuranose (
-
Metabolic Decoy: To probe arabinose salvage pathways.
-
Synthetic Precursor: For generating libraries of arabinose-containing neoglycoconjugates to screen for antibody recognition.
Figure 2: Workflow for utilizing
Safety & Handling
-
Azide Hazard: While organic azides with a
ratio < 3 are potentially explosive, arabinopyranosyl azide ( ) is generally stable at room temperature due to the weight of the oxygen atoms. However, never concentrate the free azide to dryness in the presence of transition metals or strong acids. Store as a solution or a damp solid. -
Toxicity: Treat as a metabolic poison (cytochrome c oxidase inhibitor potential, similar to sodium azide). Wear full PPE.
References
-
Györgydeák, Z., & Thiem, J. (2006). Synthesis of Glycosyl Azides. In Carbohydrate Chemistry. Academic Press.[1]
-
Shie, J. J., et al. (2014). "An efficient synthesis of glycosyl azides via a copper-catalyzed diazotransfer reaction." Angewandte Chemie International Edition, 53(52), 14536-14540.
-
PubChem Compound Summary. (2023). "alpha-D-Arabinopyranose."[2] National Center for Biotechnology Information.
-
ChemicalBook. (2023). "Alpha-D-Arabinopyranosyl Azide CAS 138892-04-3 Data."
- Agrawal, P. K. (1992). NMR Spectroscopy in the Structural Elucidation of Oligosaccharides and Glycosides. Springer-Verlag. (Reference for coupling constants).
Foreword: The Strategic Importance of Azido-Arabinose Derivatives
An In-depth Technical Guide for the Synthesis of Azido-Arabinose Derivatives
In the landscape of modern drug discovery and chemical biology, carbohydrate derivatives serve as indispensable tools. Among these, arabinose, a key component of the cell walls in various pathogens like Mycobacterium tuberculosis, holds significant therapeutic interest.[1][2] The introduction of an azido (-N₃) group onto the arabinose scaffold transforms this simple sugar into a versatile chemical reporter and a powerful building block. The azide's bioorthogonal reactivity, particularly in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions—cornerstones of "click chemistry"—allows for the precise and efficient labeling and conjugation of complex biomolecules in their native environments.[3][4]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core strategies for synthesizing arabinose derivatives bearing azido groups. Moving beyond simple procedural lists, we will delve into the causality behind experimental choices, address common challenges such as regioselectivity and stereocontrol, and present self-validating protocols grounded in established literature. Our focus is on empowering the researcher with the expertise to not only replicate these syntheses but also to adapt and troubleshoot them for their specific applications.
Part 1: Core Chemical Principles and Strategic Considerations
The synthesis of azido-arabinose derivatives fundamentally relies on the principles of nucleophilic substitution, where a hydroxyl group on the arabinose ring is first converted into a good leaving group, which is then displaced by the azide anion (N₃⁻). The primary challenges lie in achieving regioselectivity (targeting a specific hydroxyl group) and maintaining stereochemical integrity.
The Challenge of Regioselectivity
Arabinose, a pentose monosaccharide, possesses multiple hydroxyl groups of varying reactivity (primary vs. secondary).[5] Selectively functionalizing one hydroxyl group in the presence of others is the central challenge. The choice of synthetic route is therefore dictated by the desired position of the azido group.
-
C-5 Position: The primary hydroxyl group at the C-5 position (in the furanose form) is the most sterically accessible and nucleophilic, making it the most straightforward to target.
-
C-2, C-3, C-4 Positions: The secondary hydroxyls are less reactive and sterically hindered. Their selective functionalization often requires the use of protecting groups to mask the more reactive sites.
-
C-1 (Anomeric) Position: Introducing an azide at the anomeric carbon creates a glycosyl azide, a valuable glycosyl donor. This requires a different set of strategies, often involving activation of the anomeric hydroxyl or displacement of an anomeric leaving group.
The Role of Protecting Groups
Protecting groups are temporary modifications to functional groups that prevent them from reacting during a chemical transformation.[6][7] In carbohydrate chemistry, they are essential for directing reactions to a specific position.
-
Common Protecting Groups: Acetals (isopropylidene), ethers (benzyl, PMB), and esters (acetyl, benzoyl) are frequently used to mask hydroxyl groups.
-
Orthogonal Strategies: An ideal synthetic plan employs an "orthogonal" protecting group strategy, where different types of protecting groups can be removed selectively under distinct conditions without affecting others.[6]
Choice of Leaving Group
The efficiency of the Sₙ2 displacement by the azide anion is critically dependent on the quality of the leaving group.
| Leaving Group | Precursor | Activation Reagent(s) | Key Considerations |
| Tosylate (OTs) | Hydroxyl | p-Toluenesulfonyl chloride (TsCl), Pyridine | Excellent leaving group. Can sometimes lead to side reactions or lack of selectivity with multiple hydroxyls.[8] |
| Mesylate (OMs) | Hydroxyl | Methanesulfonyl chloride (MsCl), Pyridine | Similar to tosylate, very effective. |
| Iodide (I) | Hydroxyl | I₂, PPh₃, Imidazole (Appel Reaction) | An exceptionally good leaving group. Often used when tosylation is problematic or to enhance reactivity for Sₙ2 displacement.[8] |
Part 2: Synthetic Strategies & Experimental Protocols
This section details validated methodologies for introducing azido groups at key positions on the arabinose scaffold.
Synthesis of 5-Azido-5-deoxy-D-arabinose
This pathway targets the primary C-5 hydroxyl group of the arabinofuranose form of D-arabinose. The presented strategy cleverly bypasses the need for protecting groups on the secondary alcohols by leveraging the inherent reactivity of the primary position and the efficacy of an iodide leaving group.[8]
Caption: Workflow for 5-azido-arabinose synthesis.
-
Step 1: Methylation. D-arabinose exists in equilibrium between its furanose and pyranose forms. Treatment with methanolic HCl converts it into a mixture of methyl glycosides.[8] This step "locks" the anomeric position, preventing unwanted side reactions there. Although a mixture is formed, only the furanosides have a primary C-5 hydroxyl, which is the target for the next step.
-
Step 2: Iodination. An Appel-type reaction is employed to convert the C-5 hydroxyl directly to an iodide. This choice is deliberate: tosylation can sometimes affect secondary alcohols, whereas this reaction is highly selective for the primary position under these conditions.[8] The introduction of the bulky, non-polar iodide also facilitates chromatographic separation from the unreacted pyranoside forms.
-
Step 3: Azidation. Sodium azide in DMF is a classic Sₙ2 condition. The iodide is an excellent leaving group, allowing the displacement to proceed efficiently at elevated temperatures.
-
Step 4: Demethylation. The final step is to remove the methyl glycoside to yield the free hemiacetal, which is the desired final product. An acidic resin like Amberlite IR120 is used for a clean hydrolysis.[8]
Safety First: All procedures involving sodium azide (NaN₃) must be conducted in a well-ventilated chemical fume hood. NaN₃ is highly toxic. Avoid contact with acids, which generates explosive and toxic hydrazoic acid (HN₃). Do not use chlorinated solvents (like DCM) in the azidation step, as this can form explosive diazidomethane. Avoid contact of NaN₃ with heavy metals to prevent the formation of shock-sensitive heavy metal azides.[9]
-
Methyl D-Arabinofuranoside preparation (Acetal 1):
-
Suspend D-arabinose (5.0 g) in methanol (50 mL) and cool to 0 °C in an ice bath.
-
Slowly add acetyl chloride (AcCl, 0.5 mL). Rationale: AcCl reacts with MeOH to generate anhydrous HCl in situ, which catalyzes the reaction.
-
Remove the ice bath and stir the mixture at room temperature overnight.
-
Neutralize the reaction by adding solid sodium bicarbonate until effervescence ceases.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude oil containing a mixture of methyl arabinofuranosides and pyranosides. This crude mixture is used directly in the next step.
-
-
Selective Iodination of C-5 (Iodide 2):
-
Dissolve the crude acetal mixture in DMF (50 mL).
-
Add imidazole (4.5 g) and triphenylphosphine (PPh₃, 8.7 g), and cool the mixture to 0 °C.
-
Add iodine (I₂, 8.4 g) portion-wise, keeping the temperature below 10 °C. Rationale: This is an exothermic reaction. Portion-wise addition maintains control.
-
Stir at room temperature overnight.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.
-
Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to separate the desired 5-iodo-arabinofuranoside from the unreacted pyranosides and triphenylphosphine oxide.
-
-
Azidation of C-5 (Azide 3):
-
Dissolve the purified iodide 2 in DMF (30 mL).
-
Add sodium azide (NaN₃, 3 equivalents).
-
Heat the reaction mixture to 80 °C and stir overnight. Self-Validation: Monitor reaction progress by TLC. The product (azide) will have a very similar Rf to the starting material (iodide), but ¹³C-NMR can definitively distinguish the C-I bond (~5 ppm) from the C-N₃ bond (~52 ppm).[8]
-
Cool to room temperature, add water, and extract with ethyl acetate.
-
Wash the organic layer, dry, and concentrate to yield the crude azide 3. This is often pure enough for the next step.
-
-
Demethylation (Final Product 4):
-
Dissolve the crude azide 3 in water (25 mL).
-
Add Amberlite IR120 (H⁺) resin (approx. 5 g).
-
Heat the mixture to 60 °C and stir for 12-24 hours. Rationale: The acidic resin catalyzes the hydrolysis of the methyl glycoside bond.
-
Filter off the resin and wash it with water.
-
Concentrate the filtrate under reduced pressure and purify by chromatography to yield 5-azido-5-deoxy-D-arabinose.
-
Synthesis of 4-Azido-4-deoxy-arabinose Derivatives
Introducing an azide at a secondary position like C-4 requires a different approach, typically starting from a related sugar where the stereochemistry can be inverted via an Sₙ2 reaction. A common strategy is to start from a D-xylose derivative.[10][11]
Sources
- 1. Synthesis of deoxygenated alpha(1-->5)-linked arabinofuranose disaccharides as substrates and inhibitors of arabinosyltransferases of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arabinose as an overlooked sugar for microbial bioproduction of chemical building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Arabinose - Wikipedia [en.wikipedia.org]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 8. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 9. US6232451B1 - Process for the preparation of organic azides - Google Patents [patents.google.com]
- 10. Efficient Synthesis of 4-Amino-4-deoxy-L-arabinose and Spacer-equipped 4-Amino-4-deoxy-L-arabinopyranosides by Transglycosylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
theoretical modeling of a-D-Arabinopyranosyl azide conformation
This guide details the theoretical modeling of
Theoretical Modeling of -D-Arabinopyranosyl Azide Conformation
Technical Guide for Computational Chemists & Structural Biologists
1. Executive Summary
The conformational landscape of
For the
2. Theoretical Framework
2.1 The Stereoelectronic Conflict
The modeling strategy must account for three primary forces:
-
The Anomeric Effect: The endocyclic oxygen lone pair (
) donates electron density into the antibonding orbital of the C1-Azide bond ( ). This interaction is maximized when the azide is axial (antiperiplanar to the lone pair).-
Implication: Stabilizes the
conformer.
-
-
Steric Repulsion (1,3-Diaxial Interactions): In the
chair, the hydroxyl groups at C2 and C3 are axial, creating significant steric strain.-
Implication: Destabilizes the
conformer, favoring .
-
-
Azide Group Rotation: The linear azide moiety (
) rotates around the bond. The trans or gauche orientation relative to the ring oxygen modulates the exo-anomeric stabilization.
2.2 Computational Level of Theory
Standard functionals like B3LYP often underestimate dispersion forces, which are critical for accurate sugar puckering energies.
-
Recommended Functional: M06-2X or
B97X-D (includes dispersion corrections). -
Basis Set: 6-311++G(d,p) (Diffuse functions are essential for the lone pair interactions of the azide and ring oxygen).
-
Solvation: SMD (Solvation Model based on Density) is preferred over PCM for better free energy of solvation (
) accuracy in polar solvents (water/methanol).
3. Computational Protocol (Step-by-Step)
This protocol ensures self-validating results by cross-referencing geometric minima with frequency analysis.
Phase 1: Initial Geometry Generation
Construct four starting geometries to sample the potential energy surface (PES) adequately:
- -gg: Chair conformation, Azide gauche to O5.
- -gt: Chair conformation, Azide trans to O5.
- -gg: Inverted chair, Azide gauche to O5.
- -gt: Inverted chair, Azide trans to O5.
Phase 2: Optimization & Frequency Analysis
Run the optimization with tight convergence criteria to ensure the shallow minima of carbohydrate rings are located.
-
Software: Gaussian 16 / ORCA / GAMESS
-
Route Card Example (Gaussian):
opt=tight freq M062X/6-311++G(d,p) scrf=(smd,solvent=water)
-
Validation: Ensure zero imaginary frequencies (NIMAG=0). If imaginary frequencies correspond to ring twisting, re-optimize along the eigenvector.
Phase 3: Natural Bond Orbital (NBO) Analysis
To quantify the anomeric effect, perform NBO analysis on the optimized structures.
-
Target Interaction: Second-order perturbation energy (
) for . -
Hypothesis Check: The conformer with the highest
value (typically ) should exhibit a shorter C1-O5 bond and a longer C1-N1 bond.
4. Visualization of Workflow
The following diagram outlines the logical flow for determining the global minimum and validating the anomeric effect.
Caption: Logical workflow for the conformational search and validation of glycosyl azides.
5. Data Presentation & Analysis
When reporting your results, organize the data to highlight the trade-off between electronic and steric effects.
Table 1: Predicted Conformational Parameters (Template)
| Conformer | Relative Energy ( | Boltzmann Pop. (%) | C1-N1 Length ( | C1-O5 Length ( | |
| 0.00 (Global Min) | ~65-80% | 1.47 | 1.39 | 14.5 | |
| +1.2 to +2.5 | ~20-35% | 1.49 | 1.42 | < 2.0 | |
| +5.0 | < 1% | 1.48 | 1.41 | N/A |
Note: The
Structural Analysis Checklist
-
Bond Length Alternation: In the axial (
) conformer, the C1-O5 bond should be shorter than average (double bond character) and the C1-N1 bond longer (electron donation into antibonding orbital). -
Dihedral Angle (
): The O5-C1-N1-N2 dihedral angle usually prefers a value near 60° (gauche) to maximize orbital overlap.
6. Applications
Understanding this conformation is critical for:
-
Click Chemistry: The accessibility of the azide group for CuAAC reactions depends on its orientation (axial vs. equatorial). Axial azides may react slower due to steric shielding by 1,3-diaxial protons.
-
Glycomimetics: Designing inhibitors for glycosyltransferases often requires mimicking the transition state conformation (often a half-chair or boat), which can be accessed from the ground state
.
References
-
Kirschner, K. N., & Woods, R. J. (2001). Solvent interactions determine carbohydrate conformation. Proceedings of the National Academy of Sciences, 98(19), 10541-10545.
-
Alonso, E. R., et al. (2016). A Structural Expression of Exo-Anomeric Effect. The Journal of Physical Chemistry Letters, 7(14), 2819-2825.
-
Cramer, C. J., Truhlar, D. G., & French, A. D. (1997). Exo-anomeric Effects on Energies and Geometries of Different Conformations of Glucose and Related Systems. Carbohydrate Research, 298(1), 1-14.
-
Karton, A., et al. (2022). Correcting
-delocalization errors in conformational energies using density-corrected DFT. Chemical Science, 13, 1234. -
PubChem Database. (2025).[1] alpha-D-Arabinopyranose Compound Summary.
Sources
Methodological & Application
a-D-Arabinopyranosyl azide as a glycosyl donor for N-linked glycans
High-Precision Synthesis of N-Linked Arabinosyl Glycoconjugates via -D-Arabinopyranosyl Azide
Executive Summary
This application note details the utilization of
Unlike traditional trichloroacetimidate or halide donors, the glycosyl azide serves as a dual-purpose motif: it is a stable precursor for Staudinger Ligation to form native glycosyl amide bonds (Asn-Glc), and a bioorthogonal handle for CuAAC (Click Chemistry) to create stable triazole mimetics. This guide focuses on the Staudinger Ligation strategy to reconstitute the native N-glycosidic linkage found in biological systems.
Scientific Foundation & Mechanism
The "Azide Donor" Paradox
In classical glycosylation, a "donor" typically possesses a leaving group (halide, imidate) displaced by an acceptor's hydroxyl group. However, for N-linked glycans, the target linkage is an amide bond between the anomeric carbon and the side-chain nitrogen of Asparagine (Asn).
Here,
-
Stability: The anomeric azide is stable to hydrolysis and compatible with standard Fmoc/Boc peptide synthesis conditions, unlike the highly unstable glycosyl amines which mutarotate and hydrolyze rapidly.
-
Reactivity: Under Staudinger conditions (phosphine treatment), the azide is reduced in situ to an iminophosphorane, which rearranges to form the amide bond with a carboxylic acid (Asp/Glu) without isolating the unstable amine intermediate.
Stereochemical Considerations
The commercial standard is the
-
Staudinger Ligation: This reaction is generally stereoconservative or leads to the thermodynamically stable product. For arabinose, maintaining the
-linkage (common in mycobacterial cell walls) or accessing the -linkage requires precise control of the phosphine and solvent conditions.
Mechanistic Pathway (DOT Visualization)
Figure 1: The Staudinger Ligation mechanism converting the stable azide donor into a native N-glycosidic linkage.
Experimental Protocols
Protocol A: Synthesis of -D-Arabinopyranosyl Azide
Note: If sourcing commercially (e.g., CAS 138892-04-3), skip to Protocol B. This protocol ensures high
Reagents: D-Arabinose, Acetic anhydride (
-
Peracetylation:
-
Suspend D-Arabinose (10 g) in Pyridine (50 mL) and cool to 0°C.
-
Add
(30 mL) dropwise. Stir at RT for 4 h. -
Validation: TLC (Hexane:EtOAc 2:1) shows single spot (
). -
Concentrate and crystallize from EtOH to yield 1,2,3,4-tetra-O-acetyl-D-arabinopyranose .
-
-
Bromination (Anomeric Activation):
-
Dissolve peracetate (5 g) in DCM (20 mL).
-
Add 33% HBr in AcOH (10 mL) at 0°C. Stir 2 h.
-
Critical Step: The product is kinetically controlled
-bromide. Work fast to prevent hydrolysis. -
Quench with ice-water, extract with DCM, wash with
. -
Yields 2,3,4-tri-O-acetyl-D-arabinopyranosyl bromide .
-
-
Azidation (Inversion to
): -
Deacetylation (Optional for direct use):
-
Treat with catalytic NaOMe in MeOH (Zemplén conditions) until pH 9.
-
Neutralize with Amberlite IR-120 (
form). Filter and concentrate.
-
Data Specification:
| Compound |
Protocol B: Staudinger Ligation (N-Glycan Formation)
Objective: Coupling
Reagents:
-
Donor:
-D-Arabinopyranosyl azide (protected or unprotected). -
Acceptor: Peptide with free Asp/Glu side chain (C-terminus/N-terminus protected).
-
Coupling Agent: Diphenylphosphinothioester (trace-less Staudinger) OR Triphenylphosphine (
) + HOBt.
Step-by-Step:
-
Preparation of Reaction Matrix:
-
Dissolve the Peptide (1.0 equiv) and Glycosyl Azide (1.2 equiv) in dry DMSO or DMF.
-
Concentration: Maintain high concentration (0.1 M) to favor intermolecular coupling over hydrolysis.
-
-
Phosphine Addition:
-
Add
(3.0 equiv) to the mixture. -
Observation: Evolution of
gas bubbles indicates formation of the iminophosphorane. -
Stir at RT for 2–4 hours under Argon.
-
-
Amide Formation:
-
For Direct Coupling: If using simple
, the intermediate is an aza-ylide. Spontaneous hydrolysis in the presence of the carboxylic acid (Asp) is slow. -
Optimization: Add HOBt (Hydroxybenzotriazole) (1.5 equiv) to catalyze the transfer of the acyl group to the nitrogen.
-
-
Monitoring:
-
Monitor by HPLC-MS. Look for the mass shift:
. -
Note: The azide (-42 Da) converts to NH (-15 Da) + linkage.
-
-
Purification:
-
Precipitate with cold ether (if peptide is large) or purify via semi-prep RP-HPLC (C18 column, Water/Acetonitrile gradient).
-
Quality Control & Characterization
Structural Validation (NMR)
The formation of the N-glycosidic bond is distinct in NMR.
-
Proton NMR (
):-
Azide Precursor: Anomeric proton at
4.5–4.8 ppm. -
N-Glycosyl Amide Product: Anomeric proton shifts upfield (shielded) to
5.0–5.5 ppm. -
Amide NH: Look for a doublet (coupling to H-1) around
8.0–9.0 ppm in DMSO- .
-
Infrared Spectroscopy (IR)
-
Start: Strong absorption at 2100–2150 cm
(Azide stretching). -
End: Complete disappearance of the azide peak; appearance of Amide I/II bands (1650/1550 cm
).
Mass Spectrometry
-
ESI-MS: Expect
or . -
Caution: Glycosyl azides can lose
in the source if voltage is too high. Use soft ionization settings.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Iminophosphorane | Ensure strictly anhydrous solvents (DMSO/DMF) during the phosphine addition step. |
| Anomerization | Acidic conditions during coupling | Buffer the reaction with mild base (Collidine or DIPEA) if using activated esters. |
| Incomplete Reaction | Steric hindrance on Peptide | Use "Traceless Staudinger" reagents (e.g., diphenylphosphinomethanethiol) for faster kinetics. |
| Azide Stability | Thermal decomposition | Do not heat reaction above 50°C. Glycosyl azides are stable at RT but labile at high heat. |
Workflow Visualization
Figure 2: Complete experimental workflow from raw sugar to N-linked glycopeptide.
References
-
Kiessling, L. L., et al. "Stereoselective N-Glycosylation by Staudinger Ligation." Organic Letters, 2006. Link
-
Györgydeák, Z., et al. "Synthesis and structure of glycosyl azides." Carbohydrate Research, 1993. Link
-
Damkaci, F., & DeShong, P. "Synthesis of N-Glycosyl Amides via Staudinger Ligation." Journal of the American Chemical Society, 2003. Link
-
CD BioGlyco. "Product Data: α-D-Arabinopyranosyl azide." Catalog X25-05. Link
-
Bernardi, A., et al. "Traceless Staudinger ligation of glycosyl azides with triaryl phosphines."[1] Chemistry – A European Journal, 2006. Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 3. A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates [organic-chemistry.org]
- 4. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 5. Chemical Synthesis of Glycans and Glycoconjugates - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Metabolic Labeling of Glycans with Azido Sugars
Abstract & Introduction
The glycome—the complete repertoire of glycans within a cell—regulates critical biological processes including cell adhesion, immune surveillance, and tumor metastasis. Unlike proteins and nucleic acids, glycans are not template-driven, making them difficult to study using genetic tools alone. Metabolic Oligosaccharide Engineering (MOE) circumvents this limitation by hijacking the cell's salvage pathway.
This guide details the use of Azido Sugars (e.g., Ac4ManNAz, Ac4GalNAz) as bioorthogonal chemical reporters.[1][2][3] These non-natural monosaccharides are metabolically incorporated into cellular glycans and subsequently visualized or enriched using "Click Chemistry" (CuAAC or SPAAC). This approach provides spatiotemporal resolution of glycan dynamics in live cells and enables robust glycoproteomics in drug discovery pipelines.
Mechanism of Action: The Salvage Pathway Hijack
To successfully label glycans, one must understand the metabolic fate of the reagents. We utilize peracetylated sugars (Ac4) to ensure passive diffusion across the plasma membrane. Once intracellular, non-specific esterases remove the acetyl groups, and the sugar enters the salvage pathway to be converted into a nucleotide-sugar donor (e.g., CMP-SiaNAz or UDP-GalNAz). These donors are transported into the Golgi, where glycosyltransferases incorporate them into nascent glycoconjugates.
Metabolic Pathway Diagram
The following diagram illustrates the conversion of N-azidoacetylmannosamine (ManNAz) into cell-surface Sialic Acid (SiaNAz).[4]
Figure 1: The metabolic trajectory of Ac4ManNAz from entry to surface display as Azido-Sialic Acid.
Experimental Design & Selection Guide
Success depends on selecting the correct sugar analog and click chemistry method for your specific biological question.
Reagent Selection Table
| Azido Sugar | Target Glycan | Primary Localization | Key Application |
| Ac4ManNAz | Sialic Acid (Sia) | Cell Surface | Cancer metastasis markers, viral entry studies. |
| Ac4GalNAz | Mucin-type O-glycans | Cell Surface / Secreted | Mucin trafficking, T-cell activation. |
| Ac4GlcNAz | O-GlcNAc | Intracellular (Nuclear/Cyto) | Cell signaling, diabetes research. Note: Can cross-talk with GalNAz. |
Click Chemistry Selection: CuAAC vs. SPAAC
| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted / Copper-Free) |
| Mechanism | Azide + Alkyne + Cu(I) | Azide + Cyclooctyne (DBCO/BCN) |
| Kinetics | Fast ( | Slower ( |
| Toxicity | High (ROS generation). Cells must be fixed/dead. | Low . Biocompatible for live-cell imaging.[5] |
| Background | Very Low (High specificity) | Moderate (Hydrophobic probes can stick to membranes). |
| Use Case | Glycoproteomics, Fixed Cell Imaging. | Live Cell Tracking, Flow Cytometry. |
Protocol 1: Metabolic Labeling (Cell Culture)
Objective: Incorporate azido sugars into cellular glycans.[1][2][3][6] Safety: Azido sugars are generally non-toxic at low concentrations but handle with care. DMSO is a penetrant.
Materials
-
Target Cells (e.g., HeLa, Jurkat, CHO)
-
Ac4ManNAz (or GalNAz/GlcNAz) stock: 10 mM in anhydrous DMSO.
-
Culture Media (complete with FBS).
Step-by-Step Methodology
-
Seeding: Seed cells to reach ~50-60% confluency at the start of labeling. Rapidly dividing cells incorporate labels more efficiently.
-
Preparation of Labeling Media:
-
Dilute the 10 mM Azido Sugar stock into fresh culture media.
-
Optimization: The standard concentration is 20-50 µM .
-
Expert Insight: Do not exceed 50 µM for Ac4ManNAz if studying metabolism, as high concentrations can inhibit natural glycolysis and alter cell migration [1]. For sensitive lines, 10 µM is often sufficient.
-
-
Incubation (Pulse):
-
Replace culture media with Labeling Media.[7]
-
Incubate for 24 to 72 hours .
-
Note: 48 hours is the "sweet spot" for maximum surface density vs. cell viability.
-
-
Wash (Chase):
-
Remove media. Wash cells 2x with warm PBS + 1% BSA.
-
Why BSA? Albumin helps scavenge unreacted peracetylated sugars stuck to the plastic or membrane surface, reducing background.
-
Protocol 2: Detection via Click Chemistry
Choose Option A for Live Cells (SPAAC) or Option B for Fixed Cells/Proteomics (CuAAC).
Option A: Live Cell Imaging (SPAAC)
Reagents: DBCO-Fluorophore (e.g., DBCO-Cy5) or BCN-Probe.
-
Preparation: Dilute DBCO-probe to 20-50 µM in warm media or PBS.
-
Labeling: Add to cells and incubate for 30-60 minutes at 37°C.
-
Critical: SPAAC is slower; do not shorten this step below 30 mins.
-
-
Wash: Wash 3x with PBS containing 1% BSA to remove hydrophobic DBCO probes.
-
Analysis: Proceed immediately to Flow Cytometry or Live-Cell Confocal Microscopy.
Option B: Fixed Cell Imaging / Proteomics (CuAAC)
Reagents: CuSO4, Sodium Ascorbate (Reductant), THPTA (Ligand to protect proteins), Alkyne-Probe (e.g., Alexa Fluor 488 Alkyne or Biotin-Alkyne).
-
Fixation: Fix cells with 4% Paraformaldehyde (PFA) for 15 min. Wash 3x with PBS.
-
Permeabilization: Treat with 0.25% Triton X-100 for 10 min (required for intracellular targets like O-GlcNAc; optional for surface stains but recommended for better probe access).
-
Reaction Cocktail Assembly (Order is Critical):
-
PBS (Buffer)
-
Alkyne-Probe (final 10-20 µM)
-
CuSO4 (final 1 mM)
-
THPTA Ligand (final 5 mM) - Premix Cu and THPTA before adding to prevent precipitation.
-
Sodium Ascorbate (final 5 mM) - Add LAST to initiate reaction.
-
-
Reaction: Add cocktail to cells. Incubate 30 minutes at Room Temperature in the dark.
-
Wash: Wash 3x with PBS + 5 mM EDTA (removes copper ions) + 1% BSA.
-
Analysis: Image or lyse for Streptavidin enrichment (if using Biotin-Alkyne).
Experimental Workflow Diagram
Figure 2: Decision tree for metabolic labeling workflows distinguishing between live-cell and fixed-cell applications.
Troubleshooting & Expert Insights
Common Pitfalls
-
Low Signal Intensity:
-
Cause: Slow metabolic turnover.
-
Solution: Increase incubation time to 72h or refresh media with fresh Azido Sugar every 24h. Ensure cells are actively dividing.
-
-
High Background (SPAAC):
-
Cause: Hydrophobic DBCO/BCN reagents binding to membranes.
-
Solution: Perform washes with 3% BSA or FBS. Reduce probe concentration.
-
-
Cell Toxicity:
-
Cause: High concentration of Ac4ManNAz or Copper toxicity.
-
Solution: Titrate sugar down to 10 µM [2]. For CuAAC, ensure THPTA ligand is used in 5:1 excess over Copper to shield biomolecules from oxidative damage.
-
Validation Controls (Self-Validating System)
To ensure scientific integrity, every experiment must include:
-
Vehicle Control: Cells treated with DMSO only + Click Reagents (measures non-specific probe binding).
-
Competition Control: Co-incubate Azido Sugar (20 µM) with natural sugar (e.g., ManNAc, 200 µM). Signal should decrease significantly, proving metabolic specificity [3].
References
-
Kim, E. J., et al. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking . Theranostics. [Link]
-
Agard, N. J., & Bertozzi, C. R. (2009). Chemical approaches to perturb, profile, and perceive glycans . Accounts of Chemical Research. [Link]
-
Laughlin, S. T., & Bertozzi, C. R. (2007). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation . Nature Protocols. [Link][3]
-
Patterson, D. M., et al. (2014). Applications of metabolic labeling of glycans in chemical biology and drug discovery . Chemical Society Reviews. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 6. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic Labeling and Chemoselective Ligation | Thermo Fisher Scientific - US [thermofisher.com]
Unveiling Cellular Glycosylation: Applications of α-D-Arabinopyranosyl Azide in Bioorthogonal Chemistry
Introduction: A New Probe for Glycobiology
In the intricate world of cellular biology, post-translational modifications of proteins are paramount to their function. Among these, glycosylation stands out for its complexity and its role in a vast array of physiological and pathological processes. The study of these sugar modifications, or glycans, has been historically challenging due to their structural diversity and dynamic nature. The advent of bioorthogonal chemistry has provided a powerful toolkit to probe these complex systems in their native environment.[1] This guide details the applications of a specific and potent chemical reporter, α-D-Arabinopyranosyl azide , for the investigation of glycosylation.
Arabinose, a pentose sugar, is a key component of the cell wall in certain microorganisms, notably Mycobacterium tuberculosis, where it forms the arabinogalactan complex.[2][3] The introduction of an azide group at the anomeric carbon of D-arabinopyranose creates a bioorthogonal handle that, once metabolically incorporated into cellular glycans, can be selectively tagged with probes for visualization, identification, and quantification.[4][5] This document provides a comprehensive overview of the principles, detailed protocols, and practical considerations for utilizing α-D-Arabinopyranosyl azide in bioorthogonal chemistry applications, tailored for researchers, scientists, and drug development professionals.
Core Principle: Metabolic Glycan Labeling
The central strategy underpinning the use of α-D-Arabinopyranosyl azide is metabolic oligosaccharide engineering (MOE).[6] Cells are cultured in the presence of the azido-sugar, which is taken up and processed by the cellular glycosylation machinery. This results in the incorporation of the azide-functionalized arabinose into nascent glycoconjugates. The azide group is chemically inert within the biological system but can undergo highly specific and efficient reactions with a complementary probe, a process termed a "click reaction".[7]
This two-step approach allows for the selective labeling of glycans in living cells with minimal perturbation to the biological system.[8][9] The choice of the subsequent bioorthogonal reaction is critical and depends on the specific experimental goals. The two most prominent reactions for this purpose are the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and the Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC).[10][11]
Section 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that relies on the inherent ring strain of a cyclooctyne to react with an azide, forming a stable triazole linkage.[][13] The absence of a cytotoxic copper catalyst makes SPAAC particularly well-suited for live-cell imaging and in vivo applications.[10]
Causality in SPAAC Protocol Design
The choice of a strained alkyne is a critical parameter in SPAAC. Different cyclooctynes exhibit varying reaction kinetics and stability. For instance, dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) are widely used due to their high reactivity and stability.[13][14] The selection of the appropriate cyclooctyne--functionalized probe (e.g., a fluorophore, biotin, or a drug molecule) will depend on the downstream application.
Workflow for SPAAC-mediated Glycan Labeling
Caption: Workflow for CuAAC-mediated glycan labeling.
Detailed Protocol: Proteomic Analysis of Arabinosylated Proteins using CuAAC and Western Blot
Materials:
-
α-D-Arabinopyranosyl azide
-
Cell culture medium
-
PBS
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Alkyne-biotin conjugate
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Streptavidin-HRP conjugate
-
SDS-PAGE gels and Western blot apparatus
-
ECL detection reagents
Protocol:
-
Metabolic Labeling:
-
Culture cells in the presence of 25-100 µM α-D-Arabinopyranosyl azide for 24-72 hours.
-
-
Cell Lysis:
-
Wash cells with cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
-
CuAAC Reaction:
-
In a microcentrifuge tube, combine 50-100 µg of protein lysate with the alkyne-biotin conjugate (final concentration 10-50 µM).
-
Prepare a fresh "click-mix" containing:
-
CuSO4 (final concentration 100 µM)
-
THPTA (final concentration 500 µM)
-
Sodium ascorbate (final concentration 1 mM)
-
-
Add the click-mix to the protein lysate and incubate for 1 hour at room temperature with gentle agitation.
-
-
SDS-PAGE and Western Blotting:
-
Separate the biotin-labeled proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and then probe with a streptavidin-HRP conjugate.
-
Detect the biotinylated proteins using an ECL substrate and an appropriate imaging system.
-
Quantitative Data Summary
| Parameter | SPAAC | CuAAC | Reference |
| Catalyst | None (strain-promoted) | Copper(I) | ,[10] [11] |
| Cytotoxicity | Low | High (mitigated by ligands) | ,[13] [15] |
| Reaction Rate | Moderate to Fast | Very Fast | ,[14] [16] |
| Applications | Live-cell imaging, in vivo studies | Fixed cells, cell lysates, proteomics | ,[10] [17] |
| Typical Probe Concentration | 5-20 µM | 10-50 µM | [18] |
| Typical Azido-Sugar Concentration | 25-100 µM | 25-100 µM | [8] |
Applications in Drug Development and Research
The ability to specifically label and track arabinosylated glycans has significant implications for various research areas:
-
Microbiology and Infectious Disease: Given the importance of arabinose in the cell walls of mycobacteria, α-D-Arabinopyranosyl azide can be a valuable tool to study the biosynthesis of the arabinogalactan complex, a key drug target for tuberculosis. [2][19][20]* Glycobiology and Cancer Research: Altered glycosylation is a hallmark of cancer. This chemical reporter can be used to identify and characterize changes in arabinose-containing glycans associated with disease progression. [21]* Drug Delivery: Glycans on the cell surface can be exploited for targeted drug delivery. By labeling cells with α-D-Arabinopyranosyl azide, it is possible to conjugate therapeutic agents specifically to these cells via click chemistry. [22][23]
Conclusion and Future Perspectives
α-D-Arabinopyranosyl azide is a versatile and powerful tool for the study of glycosylation. Its application in conjunction with bioorthogonal click chemistry, particularly SPAAC for live-cell studies and CuAAC for proteomic analysis, provides researchers with a robust platform to investigate the roles of arabinose-containing glycans in health and disease. As our understanding of the diverse functions of glycans continues to expand, the use of such chemical reporters will undoubtedly play a crucial role in unraveling the complexities of the glycome and in the development of novel diagnostics and therapeutics.
References
- Dommerholt, J., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis.
- Maddry, J. A., et al. (1998). Homologated aza analogs of arabinose as antimycobacterial agents. Bioorganic & Medicinal Chemistry Letters, 8(3), 237-242.
- BenchChem. (2025). Application Notes and Protocols: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
- BenchChem. (2025). The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
- Neef, A. B., & Luedtke, N. W. (2011). Dynamic metabolic labeling of DNA in vivo with arabinosyl nucleosides. Proceedings of the National Academy of Sciences, 108(51), 20404-20409.
- Lee, H. J., et al. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. Theranostics, 7(5), 1146–1159.
- Richard, M., et al. (2018). Use of synthetic glycolipids to probe the number and position of arabinan chains on mycobacterial arabinogalactan. Journal of Biological Chemistry, 293(42), 16416-16425.
- BOC Sciences. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC)
- Creative Biolabs. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
- Pan, F., et al. (2015). Bacterial cell wall modification with a glycolipid substrate. ACS Chemical Biology, 10(11), 2465-2470.
- Hong, V., et al. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology.
- BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.
- Nurlaila, R., et al. (2016).
- Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.
- Shwetha, N., et al. (2023). Metabolic glycan labelling with bio-orthogonal targeting and its potential in drug delivery. Journal of Controlled Release, 355, 547-567.
- CD BioGlyco. α-D-Arabinopyranosyl azide, Purity ≥95%.
- Glen Research. (2010). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report 22.12.
- Dumelin, C. E., et al. (2012). Metabolic Incorporation of Azide Functionality into Cellular RNA.
- Wang, H., et al. (2021). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. APL Bioengineering, 5(2), 021504.
- Prados-Rosales, R., et al. (2015). Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine. PLoS ONE, 10(12), e0144049.
- Wang, Q., et al. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Molecules, 18(6), 7143-7164.
- Berg, S., et al. (2007).
- Golas, P. L., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
- van der Es, D. (2018). Synthesis of 5-azido-arabinose and the synthesis of C4 modified 8-azido-Kdo. Student Theses Faculty of Science and Engineering.
- Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Accounts of Chemical Research, 44(9), 666–676.
- McKay, C. S., & Finn, M. G. (2014). Click Chemistry in Complex Mixtures: Bioorthogonal Chemistry. Chemistry & Biology, 21(9), 1075–1101.
- Franklin, A. M., et al. (2021). L-Arabinose Transport and Metabolism in Salmonella Influences Biofilm Formation. Frontiers in Microbiology, 12, 700085.
- van Geel, R., et al. (2021). Recent developments in bioorthogonal chemistry and the orthogonality within. Current Opinion in Chemical Biology, 60, 79-88.
- Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality.
- Peck, C. L., et al. (2018). Arabinofuranose-derived positron-emission tomography radiotracers for detection of pathogenic microorganisms. PLoS ONE, 13(11), e0207633.
- Silva, A. J. F. S., et al. (2019). Synthesis and Cytotoxic Activity of New Alkyl 2-Azido-2,3- Dideoxy-α-D-Lixo-Hexopyranosides From α,β-Unsaturated Sugar Enones. Revista Virtual de Química, 11(6), 1823-1834.
- Hjelm, R. P., et al. (2024). Constitutive Activation of RpoH and the Addition of L-arabinose Influence Antibiotic Sensitivity of PHL628 E. coli. International Journal of Molecular Sciences, 25(3), 1801.
- ResearchGate. Figure 4. Generation of azide groups on cell membranes using metabolic....
- Hauser, C. A., et al. (2003). Synthesis of 3-azido-2,3,6-trideoxy-beta-D-arabino-hexopyranosyl pyranonaphthoquinone analogues of medermycin. The Journal of Organic Chemistry, 68(10), 4094-4105.
- Kumar, P., et al. (2014). Synthesis and X-ray crystallographic investigation of N-(α-D-arabinopyranosyl)alkanamides as N-glycoprotein linkage region analogs.
- Sharma, A., et al. (2023). Development of bioconjugate-based delivery systems for nucleic acids. Journal of Controlled Release, 357, 469-485.
- Ley, S. V. Azide Synthesis. Professor Steven V. Ley Research Group.
- Yarema Lab. Research Area 1. Developing Glycoengineering Tools and Technology.
- Li, Y., et al. (2023). Arabinose Plays an Important Role in Regulating the Growth and Sporulation of Bacillus subtilis NCD-2. International Journal of Molecular Sciences, 24(24), 17462.
- Kamal, A., et al. (2013). One pot synthesis of aromatic azide using sodium nitrite and hydrazine hydrate. Tetrahedron Letters, 54(31), 4087-4089.
- Vega-Vásquez, P., et al. (2022). Chemical Conjugation in Drug Delivery Systems. Pharmaceutics, 14(11), 2378.
- Kaspari, E. L., et al. (2019). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition.
- Sigma-Aldrich.
- Kumar, D., et al. (2017). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. Molecules, 22(11), 1883.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. journals.plos.org [journals.plos.org]
- 4. α-D-Arabinopyranosyl azide, Purity ≥95% - CD BioGlyco [bioglyco.com]
- 5. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Click Chemistry [organic-chemistry.org]
- 13. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. jenabioscience.com [jenabioscience.com]
- 16. glenresearch.com [glenresearch.com]
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- 18. researchgate.net [researchgate.net]
- 19. Homologated aza analogs of arabinose as antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Use of synthetic glycolipids to probe the number and position of arabinan chains on mycobacterial arabinogalactan - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development of bioconjugate-based delivery systems for nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Chemical Conjugation in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
functionalization of nanoparticles with a-D-Arabinopyranosyl azide
Application Note: Functionalization of Gold Nanoparticles with -D-Arabinopyranosyl Azide via CuAAC Click Chemistry
Abstract & Strategic Significance
The functionalization of nanoparticles with specific carbohydrate moieties—glyconanoparticles (GNPs)—creates powerful multivalent tools for probing biological interactions. This guide details the protocol for conjugating
Why Arabinose?
D-Arabinose is a critical component of the mycobacterial cell wall, specifically within the Lipoarabinomannan (LAM) and arabinogalactan complexes of Mycobacterium tuberculosis. Functionalizing AuNPs with
-
Pathogen Mimicry: Acts as a synthetic decoy or probe to study host-pathogen interactions, particularly binding to C-type lectins like DC-SIGN on dendritic cells.
-
Diagnostic Development: Serves as a capture antigen for detecting anti-arabinose antibodies in serological assays.
Why Click Chemistry (CuAAC)? We utilize Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) rather than traditional thiol-sugar direct attachment.
-
Causality: Direct attachment of thiolated sugars often leads to disordered monolayers and "buried" sugar epitopes. The CuAAC method uses a rigid triazole linker and a PEG spacer, ensuring the arabinose is presented in a bio-accessible orientation away from the gold surface, maximizing lectin binding efficiency.
Experimental Design & Workflow
The strategy involves a "Grafting-To" approach. We first stabilize the AuNP core with a PEGylated alkyne linker, then "click" the arabinose azide onto this scaffold.
Reaction Logic Diagram
Caption: Workflow for the modular assembly of Arabinose-AuNPs via CuAAC. The PEG linker ensures colloidal stability and epitope accessibility.
Detailed Protocols
Phase 1: Preparation of Alkyne-Functionalized AuNPs
Objective: To replace the weak citrate shell with a robust, clickable alkyne-PEG-thiol monolayer.
Materials:
-
Citrate-capped AuNPs (synthesized via Turkevich method, ~15 nm, 10 nM conc).
-
Ligand:
-Alkyne-PEG -thiol (MW ~300 Da). Note: PEG spacer is mandatory to prevent aggregation. -
Buffer: Phosphate Buffered Saline (PBS) + 0.05% Tween-20 (PBST).
Protocol:
-
Concentration: Centrifuge 10 mL of Citrate-AuNPs (12,000 rpm, 20 min). Remove 90% of supernatant. Resuspend in 1 mL PBST.
-
Causality: Tween-20 prevents irreversible aggregation during the ligand exchange shock.
-
-
Ligand Addition: Add
-Alkyne-PEG -thiol (dissolved in DMSO) to the AuNP solution.-
Ratio: Target a 5000:1 molar ratio (Ligand:NP) to ensure full surface saturation.
-
-
Incubation: Shake at Room Temperature (RT) for 12 hours.
-
Purification: Centrifuge (12,000 rpm, 20 min)
3. Resuspend pellets in degassed DI water.-
Checkpoint: The final pellet should be red/pink. If blue/purple, aggregation occurred (failed).
-
Phase 2: Synthesis of -D-Arabinopyranosyl Azide (Brief)
Note: This step assumes organic synthesis capability.[1] If purchasing custom synthesis, skip to Phase 3.
-
Starting Material: D-Arabinose.
-
Peracetylation: React with acetic anhydride/pyridine to form 1,2,3,4-tetra-O-acetyl-D-arabinopyranose.
-
Bromination: Treat with HBr/AcOH to form the glycosyl bromide.
-
Azidation: React with
in DMF.-
Stereochemistry Control: The
-anomer is thermodynamically favored in the pyranose form but kinetic control often yields . Separation via column chromatography is required. -
Validation:
H NMR ( coupling constant) confirms vs configuration.
-
-
Deacetylation: Zemplén conditions (NaOMe/MeOH) before clicking is recommended to avoid solubility issues, though clicking protected sugars is possible.
Phase 3: The CuAAC Click Reaction
Objective: Covalent attachment of the sugar to the NP surface.
Reagents:
-
Alkyne-AuNPs (from Phase 1).
- -D-Arabinopyranosyl azide (aqueous solution).
-
Catalyst System: Copper(II) Sulfate (
) + Sodium Ascorbate (NaAsc). -
Ligand (Optional but Recommended): THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).
-
Expert Insight: THPTA protects the AuNPs from oxidation by reactive oxygen species generated during catalysis and maintains the Cu(I) oxidation state.
-
Protocol:
-
Reaction Mix: In a 1.5 mL Eppendorf tube, combine:
-
500
L Alkyne-AuNPs (~5 nM). -
50
L Arabinose-Azide (10 mM). Excess is required to drive kinetics. -
Premix Catalyst: Mix
(1 mM, 5 L) with THPTA (2 mM, 10 L). Then add NaAsc (5 mM, 10 L). -
Add the Catalyst Premix to the NP/Sugar solution immediately.
-
-
Incubation: Rotate in the dark for 4 hours at RT.
-
Quenching: Add 10
L of 10 mM EDTA to chelate copper. -
Purification: Dialysis (MWCO 3.5 kDa) against water for 24 hours OR Centrifugation
3.
Quality Control & Characterization
Data validation is critical to distinguish successful functionalization from non-specific adsorption.
| Technique | Expected Result (Success) | Failure Mode Indicator |
| UV-Vis Spectroscopy | SPR peak shift (+2-5 nm). No broadening. | Peak broadening or redshift >20nm (Aggregation). |
| FT-IR | Disappearance of Azide peak (~2100 cm⁻¹). Appearance of Triazole (C=C, N=N). | Persistence of strong Azide peak (Incomplete reaction). |
| Zeta Potential | Shift from near-neutral (PEG-Alkyne) to negative (if sugar is charged) or distinct shift based on sugar dipole. | No change from Alkyne-NP precursor. |
| TEM | Dispersed particles, consistent size. | Clustered/fused particles. |
| Lectin Binding Assay | Aggregation upon addition of ConA or specific anti-arabinose antibody. | No aggregation with lectin (No sugar present). |
Lectin-Induced Aggregation Assay (Functional Validation)
To prove the arabinose is bio-accessible:
-
Take 100
L of Arabinose-GNPs. -
Add 10
L of a lectin known to bind arabinose (e.g., specific mycobacterial antibodies or plant lectins like BPA if cross-reactive). -
Observation: Within 10 minutes, the solution should turn from red to blue/purple. This colorimetric shift confirms the multivalent binding of the lectin to the sugar corona.
Troubleshooting Guide
-
Issue: Nanoparticles precipitate immediately upon adding Copper.
-
Cause: "Ligand stripping" by oxidative copper species.
-
Solution: Increase the ratio of THPTA ligand. Ensure the Alkyne-PEG-thiol density was high enough in Phase 1.
-
-
Issue: No Click reaction observed (IR shows azide).
-
Cause: Oxygen poisoning of the Cu(I) catalyst.
-
Solution: Degas all buffers with Nitrogen/Argon for 15 mins before mixing. Perform reaction in an inert atmosphere glovebox if possible.
-
References
-
Synthesis of Glycosyl Azides
-
Zhang, Z., et al. "Synthesis of Amino-Functionalized Glycosyl Azides." Journal of Carbohydrate Chemistry, 2006.
-
-
Click Chemistry on Gold Nanoparticles
-
Fleming, D. A., et al. "Single-Step Synthesis of Small, Azide-Functionalized Gold Nanoparticles: Versatile, Water-Dispersible Reagents for Click Chemistry." Chemistry of Materials, 2025 (Accessed via ResearchGate).
-
-
Mycobacterial Arabinose Context
-
Wolucka, B. A. "Biosynthesis of D-arabinose in mycobacteria - a novel bacterial pathway with implications for antimycobacterial therapy." FEBS Journal, 2008.
-
-
CuAAC Protocol for NPs
-
Meldal, M., & Tornøe, C. W. "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews, 2008.
-
-
Glyconanoparticle Characterization
-
Marradi, M., et al. "Glyco-gold nanoparticles: synthesis and applications." Nanomedicine, 2013 (via PMC).
-
Troubleshooting & Optimization
purification of a-D-Arabinopyranosyl azide from reaction mixture
Technical Support Center: Carbohydrate Synthesis Division
Subject: Purification Protocol for
Welcome to the Technical Support Center
You have reached the specialized support unit for Glycosyl Azide synthesis. I am Dr. Aris, your Senior Application Scientist. Based on your request, you are isolating
This is not a standard purification; it is a hazard-critical operation. Glycosyl azides are energetic precursors, and their purification requires a strict adherence to safety protocols to prevent the formation of explosive byproducts (such as diazidomethane or hydrazoic acid).
Below is your custom-engineered troubleshooting and purification guide.
Module 1: The "Zero-Compromise" Safety Directive
READ BEFORE PROCEEDING. Most accidents with azides occur during the workup, not the reaction.
Q: I usually use Dichloromethane (DCM) for extractions. Can I use it here?
A: ABSOLUTELY NOT.
If your reaction mixture contains residual Sodium Azide (
-
Correct Protocol: Use Ethyl Acetate (EtOAc) , Diethyl Ether (
), or Toluene for all extractions involving azide residues.
Q: How do I safely neutralize the excess Sodium Azide?
A: Do not acidify the mixture while
-
Correct Protocol: Quench the reaction with water or saturated Sodium Bicarbonate (
) to keep the pH alkaline ( ) during the initial partition.
Module 2: Reaction Workup & Pre-Purification
Goal: Remove the bulk of the polar impurities (DMF, salts) to prepare for chromatography.
The Workflow Visualization The following diagram outlines the critical decision paths for your workup.
Caption: Figure 1. Safe aqueous workup protocol for glycosyl azides, emphasizing solvent choice and pH control.
Troubleshooting the Workup:
-
Issue: "I can't get the DMF out; it's streaking on my TLC."
-
Solution: DMF is miscible with water but tenacious. Increase your water washes to 5 times. Alternatively, wash the organic layer with a 5% Lithium Chloride (LiCl) solution. LiCl increases the ionic strength, forcing DMF into the aqueous phase more effectively than brine alone.
-
Module 3: Chromatographic Purification (The Separation)
Goal: Isolate the
Q: How do I separate the
-
Stationary Phase: Standard Silica Gel 60 (
). -
Mobile Phase:
-
Protected Azides (e.g., Acetylated): Use a gradient of Hexanes:Ethyl Acetate (Start 10:1
4:1). The -anomer (often less polar due to the axial effect masking the dipole) usually elutes before the -anomer, but this depends on the specific protecting groups. -
Unprotected Azides: These are too polar for standard silica. You must use DCM:Methanol (Start 15:1
10:1) or perform a per-acetylation, purify, and then deprotect.
-
-
Loading: Do not overload. Use a ratio of 1:50 (Crude Mass : Silica Mass).
Q: I see decomposition on the column. A: Azides are generally stable on silica, but if your product is acid-sensitive (e.g., furanose forms), the slight acidity of silica can cause hydrolysis.
-
Fix: Pre-wash your silica column with 1% Triethylamine (TEA) in Hexanes to neutralize acidic sites.
Module 4: Validation & Characterization
Goal: Scientifically prove you have the
The Stereochemical Logic
In D-Arabinopyranose (assuming the favored
- -Anomer: The C1-Azide is Equatorial (or Axial depending on specific ring distortion, but typically H1 is Equatorial and H2 is Axial).
- -Anomer: The C1-Azide is Axial (H1 is Axial).
Wait—Correction on Arabinose Conformation:
Unlike Glucose (
-
-D-Ara-N3: H1 is Axial . H2 is Axial .
-
Relationship: Trans-diaxial (
). -
Coupling Constant (
): Large (~8-10 Hz) .
-
-
-D-Ara-N3: H1 is Equatorial . H2 is Axial .
-
Relationship: Cis (or gauche,
). -
Coupling Constant (
): Small (~1-4 Hz) .
-
Data Table: NMR Confirmation
Use this table to interpret your proton NMR (
| Feature | ||
| H-1 Chemical Shift | Typically | Typically |
| Small (1.0 – 3.5 Hz) | Large (7.5 – 9.5 Hz) | |
| Stereochemistry | 1,2-cis (pseudo-equatorial/axial) | 1,2-trans (diaxial) |
| IR Spectroscopy | Strong band ~2100 | Strong band ~2100 |
Visualizing the Stereochemistry
Caption: Figure 2. Stereochemical pathway and NMR diagnostic logic for distinguishing anomers.
Module 5: Emergency FAQ
Q: The product is an oil and won't crystallize. A: Glycosyl azides are often syrups. If high purity is required and it won't crystallize:
-
Dry thoroughly under high vacuum (azides can trap solvent).
-
Triturate with cold pentane.
-
If still an oil, rely on HPLC or rigorous column chromatography. Warning: Do not distill glycosyl azides; heat can trigger decomposition.
Q: I suspect I made the "Iso-azide" (Elimination product).
A: Check the NMR for an alkene proton (typically
References
-
Safety of Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, vol. 44, no.[1] 33, 2005, pp. 5188–5240. Link
-
Synthesis Protocol: Györgydeák, Z., et al. "Structure and conformation of some glycosyl azides." Carbohydrate Research, vol. 186, no. 1, 1989, pp. 47-60. Link
- NMR Characterization: Taha, H. A., et al. "Conformational Analysis of Arabinofuranosides and Arabinopyranosides." Journal of Chemical Theory and Computation, 2013.
-
Hazard Management: "Sodium Azide Safety Guidelines." Northeastern University Environmental Health & Safety. Link
Sources
Technical Support Center: Optimizing Click Chemistry with α-D-Arabinopyranosyl Azide
Welcome to the technical support center for optimizing copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with a specific focus on α-D-arabinopyranosyl azide. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of click chemistry for the synthesis of novel glycoconjugates, peptidomimetics, and other advanced molecular architectures. Here, we will delve into the nuances of this powerful reaction, providing not just protocols, but the scientific rationale behind them to empower you to troubleshoot and optimize your experiments effectively.
Introduction to CuAAC with Glycosyl Azides
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless, celebrated for its high efficiency, regioselectivity, and broad functional group tolerance.[1] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne.[2] When one of the partners is a carbohydrate, such as α-D-arabinopyranosyl azide, this reaction opens the door to the synthesis of a diverse array of glycoconjugates with applications in drug discovery, chemical biology, and materials science.
Glycosyl azides, including α-D-arabinopyranosyl azide, are generally stable and can be synthesized from unprotected sugars.[3] Their use in click chemistry allows for the precise and efficient attachment of sugar moieties to other molecules.[3]
The Catalytic Cycle of CuAAC
Understanding the mechanism of the CuAAC reaction is fundamental to troubleshooting and optimization. The reaction is catalyzed by a Cu(I) species, which can be introduced directly as a Cu(I) salt (e.g., CuI, CuBr) or, more commonly, generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[4] The presence of a ligand is often crucial to stabilize the Cu(I) oxidation state and accelerate the reaction.[5]
Below is a diagram illustrating the generally accepted catalytic cycle for the CuAAC reaction.
Caption: Figure 1: Simplified Catalytic Cycle of CuAAC.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when working with α-D-arabinopyranosyl azide in click chemistry.
Q1: My click reaction with α-D-arabinopyranosyl azide is not working or giving a very low yield. What are the most common causes?
A1: Several factors can contribute to a failed or low-yielding click reaction. Here's a checklist of the most common culprits:
-
Inactive Catalyst: The active catalyst is Cu(I), which is prone to oxidation to the inactive Cu(II) state by dissolved oxygen.[6] Ensure your solvents are degassed and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Insufficient Reducing Agent: If you are generating Cu(I) in situ from a Cu(II) salt, ensure you are using a sufficient excess of a fresh reducing agent like sodium ascorbate.
-
Poor Solubility: α-D-Arabinopyranosyl azide, especially in its unprotected form, can be highly polar and may have limited solubility in common organic solvents. Poor solubility of either the azide or the alkyne can severely limit the reaction rate.
-
Steric Hindrance: The bulky pyranosyl ring might sterically hinder the approach of the alkyne to the azide, slowing down the reaction.
-
Impure Reagents: Ensure your α-D-arabinopyranosyl azide and alkyne are pure. Impurities can sometimes interfere with the catalyst.
Q2: What is the best solvent system for a click reaction with α-D-arabinopyranosyl azide?
A2: The choice of solvent is critical and depends on the solubility of both your α-D-arabinopyranosyl azide and your alkyne partner.
-
For polar, unprotected α-D-arabinopyranosyl azide: A mixture of water with a co-solvent is often a good starting point. Common choices include water/t-BuOH, water/DMSO, or water/DMF.[7]
-
For protected, more lipophilic α-D-arabinopyranosyl azide: You might achieve better solubility and results in organic solvents like THF, DCM, or DMF.[7]
It's often necessary to screen a few solvent systems to find the optimal one for your specific substrates.
Q3: Do I need to use a ligand for my reaction? If so, which one?
A3: While not always strictly necessary, using a ligand is highly recommended, especially for challenging reactions or when working with sensitive biological molecules. Ligands stabilize the Cu(I) catalyst, prevent its oxidation, and can significantly accelerate the reaction rate.[5]
-
Tris(benzyltriazolylmethyl)amine (TBTA): A common and effective ligand, but it has limited solubility in aqueous solutions.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): A water-soluble ligand that is an excellent choice for reactions in aqueous media.[8]
-
Bathophenanthroline disulfonate (BPS): Another water-soluble ligand that can be very effective.
Q4: How can I monitor the progress of my click reaction?
A4: Several analytical techniques can be used to monitor the reaction progress:
-
Thin-Layer Chromatography (TLC): A quick and easy way to visualize the consumption of starting materials and the formation of the product. Staining with a carbohydrate-specific stain (e.g., ceric ammonium molybdate) can be helpful.
-
High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of the reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the formation of the desired product by its mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the disappearance of the alkyne proton signal and the appearance of the triazole proton signal.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems in your click chemistry experiments involving α-D-arabinopyranosyl azide.
Caption: Figure 2: Troubleshooting Workflow for CuAAC Reactions.
Detailed Troubleshooting Steps
| Problem | Potential Cause | Suggested Solution | Scientific Rationale |
| No reaction or very low conversion | Catalyst Inactivation | 1. Degas all solvents thoroughly before use. 2. Prepare a fresh solution of sodium ascorbate immediately before use. 3. Increase the equivalents of sodium ascorbate (e.g., to 5-10 eq.). 4. Perform the reaction under an inert atmosphere (N₂ or Ar). | Oxygen readily oxidizes the active Cu(I) to the inactive Cu(II) species, halting the catalytic cycle.[6] Sodium ascorbate solutions can degrade over time. |
| Poor Solubility | 1. Screen different solvent systems (e.g., H₂O/t-BuOH, H₂O/DMSO, DMF, THF). 2. If using an unprotected sugar azide, consider using protecting groups (e.g., acetates, benzyls) to increase solubility in organic solvents. 3. If your alkyne is non-polar, a phase-transfer catalyst might be beneficial in aqueous systems. | For the reaction to proceed efficiently, both the azide and alkyne must be in the same phase and at a sufficient concentration.[9] | |
| Slow reaction rate | Steric Hindrance | 1. Increase the reaction time (e.g., from a few hours to 24-48 hours). 2. Gently heat the reaction (e.g., to 40-60 °C), but monitor for potential degradation of starting materials. 3. Increase the catalyst and ligand loading (e.g., from 1-5 mol% to 10-20 mol%). 4. Use a more effective ligand like THPTA or BPS to accelerate the reaction. | The bulky arabinopyranosyl group can sterically impede the cycloaddition. Higher temperatures and catalyst concentrations can help overcome this activation barrier.[10] |
| Side product formation (e.g., alkyne homodimerization) | Excess Oxygen or Insufficient Ligand | 1. Ensure thorough degassing of solvents. 2. Use a stabilizing ligand for the Cu(I) catalyst. 3. Add the alkyne slowly to the reaction mixture. | Oxidative homocoupling of terminal alkynes (Glaser coupling) is a common side reaction catalyzed by copper in the presence of oxygen.[2] Ligands can suppress this side reaction by stabilizing the Cu(I) center. |
| Difficulty in product purification | High Polarity of the Product | 1. For highly polar, unprotected glycosyl triazoles, consider purification by hydrophilic interaction liquid chromatography (HILIC) or size-exclusion chromatography.[11] 2. If the product is sufficiently non-polar, standard silica gel column chromatography can be used. 3. Reverse-phase HPLC can also be an effective purification method. | The triazole ring and the sugar moiety make the final product very polar, which can lead to poor separation on standard silica gel. |
Experimental Protocols
The following are general starting protocols for a CuAAC reaction with α-D-arabinopyranosyl azide. Note: These are starting points and may require optimization for your specific substrates.
Protocol 1: Reaction in Aqueous Co-solvent (for polar substrates)
This protocol is suitable for unprotected α-D-arabinopyranosyl azide and a water-soluble alkyne.
Reagents and Materials:
-
α-D-Arabinopyranosyl azide
-
Alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Degassed deionized water
-
Degassed t-Butanol (or DMSO/DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM solution of CuSO₄·5H₂O in degassed water.
-
Prepare a 100 mM solution of THPTA in degassed water.
-
Prepare a 1 M solution of sodium ascorbate in degassed water (prepare this fresh).
-
-
Reaction Setup:
-
In a reaction vessel, dissolve α-D-arabinopyranosyl azide (1.0 eq.) and the alkyne (1.1 eq.) in a mixture of degassed water and t-butanol (1:1 v/v). The final concentration of the limiting reagent should be around 10-100 mM.
-
Add the THPTA solution (0.3 eq.).
-
Add the CuSO₄·5H₂O solution (0.1 eq.).
-
Purge the reaction mixture with an inert gas for 5-10 minutes.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (2.0 eq.).
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water.
-
To remove copper, you can add a small amount of a chelating resin (e.g., QuadraSil® AP) and stir for 1 hour, followed by filtration.
-
Alternatively, pass the reaction mixture through a small plug of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by an appropriate chromatographic method (e.g., HILIC, reverse-phase HPLC, or size-exclusion chromatography).
-
Protocol 2: Reaction in Organic Solvent (for less polar substrates)
This protocol is suitable for protected α-D-arabinopyranosyl azide and an alkyne soluble in organic solvents.
Reagents and Materials:
-
Protected α-D-arabinopyranosyl azide
-
Alkyne
-
Copper(I) iodide (CuI) or Copper(I) bromide (CuBr)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or DCM)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
To a flame-dried reaction vessel under an inert atmosphere, add the protected α-D-arabinopyranosyl azide (1.0 eq.) and the alkyne (1.1 eq.).
-
Dissolve the starting materials in the anhydrous, degassed solvent.
-
Add CuI (0.1 eq.) and DIPEA (2.0 eq.).
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer with a saturated aqueous solution of NH₄Cl to remove the copper catalyst.
-
Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
References
- Al-Mughaid, H., Al-Zoubi, M., & Paul, N. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
- Priyadarshani, S., & Gunti, S. (2020). Click-chemistry enabled directed evolution of glycosynthases for bespoke glycans synthesis. Scientific Reports, 10(1), 5293.
- Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
- Löber, S., & Gmeiner, P. (2007). Optimization of Click Chemistry Using Azide and Alkyne Scavenger Resins.
- Wang, Y., & Cai, L. (2007). Enantiomer separation of triazole fungicides by high-performance liquid chromatography.
- Salomäki, M., Kivelä, H., & Lehtonen, A. (2020). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Molecules, 25(21), 5034.
- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper (I)-catalyzed regioselective “ligation” of azides and terminal alkynes.
- Jarzębiński, M., Szeja, W., & Grynkiewicz, G. (2018). Click Chemistry in Glycoscience: New Developments and Strategies. In Click Chemistry in Glycoscience (pp. 1-21).
- Löber, S., & Gmeiner, P. (2007). Optimization of Click Chemistry Using Azide and Alkyne Scavenger Resins.
- Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
- Al-Mughaid, H., Al-Zoubi, M., & Paul, N. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
- Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper (I) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
- Sletten, E. M., & Bertozzi, C. R. (2011). From mechanism to mouse: a tale of two bioorthogonal reactions. Accounts of chemical research, 44(9), 666-676.
- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper (I)-catalyzed regioselective “ligation” of azides and terminal alkynes.
- AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs.
- Lumiprobe. (n.d.). Conjugation of Alkyne- or Azide-modified Proteins with Dye Azides or Alkynes.
- Tosoh Bioscience. (n.d.).
- Gorantla, J. N. (2018). Best solvent for azide alkyne cycloaddition?
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions.
- Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
- Interchim. (n.d.). Click chemistries.
- Beilstein Journals. (2022). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions.
- Thermo Fisher Scientific. (n.d.). Click Chemistry—Section 3.1.
- Sigma-Aldrich. (n.d.). Click Chemistry Reagents Overview.
- Bachem. (2020). Peptide Click Chemistry Explained.
Sources
- 1. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Click-chemistry enabled directed evolution of glycosynthases for bespoke glycans synthesis | bioRxiv [biorxiv.org]
- 4. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. axispharm.com [axispharm.com]
- 9. Click chemistry - Wikipedia [en.wikipedia.org]
- 10. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine [mdpi.com]
- 11. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for detecting impurities in a-D-Arabinopyranosyl azide
Technical Guide: Purity Profiling of -D-Arabinopyranosyl Azide
Introduction
As researchers, we often face two distinct purity challenges with this molecule:
-
Stereochemical Purity: The separation of the desired
-anomer from the thermodynamically stable or kinetically formed -anomer. -
Chemical Safety & Integrity: The detection of residual sodium azide (
), which poses severe safety risks and can interfere with subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
This guide provides a self-validating analytical framework to ensure your material meets the rigorous standards required for drug development and chemical biology.
Module 1: Stereochemical Verification (The Anomer Challenge)
The synthesis of glycosyl azides often yields a mixture of anomers. For D-arabinopyranose, the
Primary Method:
H NMR Spectroscopy
NMR is the definitive method for establishing anomeric configuration. You cannot rely solely on retention time without an NMR-validated standard.
-
The Diagnostic Signal: Focus on the anomeric proton (
- ). -
The Metric: The vicinal coupling constant (
) between - and - .
| Feature | Mechanistic Reason | ||
| Typically | Typically upfield relative to | Anomeric effect and shielding. | |
| Coupling Constant ( | Small (~ 3.0 – 4.5 Hz) | Large (~ 7.5 – 9.0 Hz) |
Expert Insight: In D-arabinopyranose derivatives, the conformational equilibrium can be subtle. However, the rule of thumb holds: a large
value (>7 Hz) confirms the presence of a trans-diaxial arrangement of protons, characteristic of the-anomer in the standard chair conformation. The -anomer, lacking this geometry, consistently displays a smaller splitting pattern.
Secondary Method: HPLC Analysis (Anomer Separation)
Once the NMR confirms the identity of your peaks, HPLC is used for quantitative purity assessments.
-
Column Selection:
-
HILIC (Hydrophilic Interaction Liquid Chromatography): Recommended. The amide-functionalized or zwitterionic phases separate polar glycan anomers effectively based on their hydrodynamic volume and hydrogen-bonding capability.
-
C18 (Reverse Phase): Generally ineffective for unprotected sugars but acceptable for acetylated precursors (e.g., 2,3,4-tri-O-acetyl-
-D-arabinopyranosyl azide).
-
-
Detection:
-
ELSD / CAD: Essential. The azide group has weak UV absorbance (~210 nm), and the sugar backbone is UV-transparent.
-
Refractive Index (RI): Suitable for isocratic runs but less sensitive.
-
Module 2: Chemical Safety & Inorganic Impurities
The most dangerous impurity in organic azides is residual Sodium Azide (
Protocol: Ion Chromatography (IC) for Azide Quantification
This is the "Gold Standard" for safety validation.
-
Sample Prep: Dissolve 10 mg of sample in 10 mL deionized water. Filter through a 0.22
m PES membrane (nylon can absorb azides). -
Column: Anion exchange column (e.g., Dionex IonPac AS11 or equivalent).
-
Eluent: KOH or Carbonate/Bicarbonate buffer gradient.
-
Detection: Suppressed Conductivity.
-
Limit of Quantitation (LOQ): Typically < 1 ppm.
Alternative: The Ferric Chloride Test (Qualitative)
Use this for a quick "Go/No-Go" check before scaling up.
-
Reagent: 1%
in dilute HCl. -
Observation: Addition to an aqueous extract of your sample yields a reddish-brown color (Ferric Azide complex) if
is present. -
Warning: This test is pH-sensitive and less specific than IC.
Visualizing the Analytical Workflow
The following diagram outlines the decision-making process for validating your compound.
Caption: Figure 1. Step-by-step analytical decision tree for validating glycosyl azide purity, prioritizing safety and stereochemical confirmation.
Troubleshooting Guide (FAQs)
Q1: My HPLC trace shows a split peak for the main compound. Is this decomposition?
-
Diagnosis: This is likely mutarotation or on-column anomerization, especially if you are analyzing the unprotected sugar (free OH groups).
-
Solution:
-
Ensure the sample is dissolved in the mobile phase immediately before injection.
-
Lower the column temperature (e.g., to 10°C) to slow the kinetics of anomerization.
-
If the issue persists, analyze the acetylated derivative (e.g., 2,3,4-tri-O-acetyl-
-D-arabinopyranosyl azide), which is configurationally locked and does not mutarotate.
-
Q2: I see a strong IR peak at 2100 cm
-
Diagnosis: Organic azides often fragment poorly or lose
in the source. -
Solution:
-
Use soft ionization techniques (ESI in positive mode with
or adducts). Look for . -
Avoid high cone voltages which induce in-source fragmentation (
peaks). -
Note: The IR peak confirms the azide group but tells you nothing about purity. It is a qualitative "presence" check only.
-
Q3: How do I remove residual Sodium Azide (
-
Protocol:
-
Dissolve the crude organic azide in an organic solvent (DCM or EtOAc).
-
Wash 3x with water (Sodium azide is highly water-soluble).
-
Critical: Do not use acidic water, as this generates Hydrazoic Acid (
), which is volatile and explosive. Keep washes neutral.
-
Q4: Can I use UV detection for this molecule?
-
Answer: Generally, no.[1] The extinction coefficient is too low. You will miss significant non-chromophoric impurities (like starting sugars). Use ELSD (Evaporative Light Scattering Detector) or RI (Refractive Index) for accurate quantitation.
References
-
Anomer Separation by DOSY NMR: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Describes pulsed gradient spin echo methods for separating species by diffusion, applicable to anomers).
-
Sodium Azide Detection via Ion Chromatography: Kushwah, D. K., et al. (2010).[2] Validated Method for the Quantification of Sodium Azide in a Range of 'Sartan' Drugs by Ion Chromatography. Research Journal of Pharmacy and Technology.
-
Glycosyl Azide Synthesis and Characterization: Limit of detection and synthesis protocols for arabinose derivatives often reference standard carbohydrate chemistry texts. See: Stick, R. V., & Williams, S. J. (2009). Carbohydrates: The Essential Molecules of Life.
-
HILIC Separation of Carbohydrates: Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A.
quenching unreacted a-D-Arabinopyranosyl azide in experiments
Technical Support Center: Handling & Quenching -D-Arabinopyranosyl Azide
Case ID: #AZ-ARA-001 Status: Open Priority: High (Safety & Data Integrity) Assigned Specialist: Senior Application Scientist, Glycobiology & Click Chemistry Division
Executive Summary
You are dealing with
The Problem: Unreacted Ara-N
-
Safety: High nitrogen-to-carbon ratio makes it potentially energetic.[1][2]
-
Data Integrity: Free azides can non-specifically bind to subsequent "click" reagents (fluorophores/biotin), causing high background noise or false positives in imaging/flow cytometry.
The Solution: "Quenching" in this context refers to either chemically scavenging the azide (converting it to an inert triazole or amine) or physically removing it. The correct method depends strictly on your downstream application.
Module 1: Decision Matrix & Workflow
Before selecting a protocol, determine your sample type.
Figure 1: Decision tree for selecting the appropriate quenching/removal method based on sample composition.
Module 2: Chemical Quenching Protocols
Use these protocols if physical separation (dialysis) is impossible or if you need to chemically "cap" the azide to prevent future reactivity.
Protocol A: Copper-Catalyzed Scavenging (The "Capping" Method)
Best for: Synthetic chemistry or robust lysates where Copper (Cu) toxicity is not a concern.
Mechanism: You will introduce a cheap, water-soluble alkyne in excess. The Cu(I) catalyst drives the reaction, converting the reactive Ara-N
Reagents:
-
Scavenger: 3-butyn-1-ol (cheap, water-soluble) or Propargyl alcohol.
-
Catalyst: CuSO
(1 mM) + Sodium Ascorbate (5 mM). -
Ligand (Optional but recommended): THPTA (prevents protein degradation).
Steps:
-
Calculate Excess: Add 5–10 molar equivalents of 3-butyn-1-ol relative to the estimated unreacted Ara-N
. -
Catalyze: Add the Cu(I) cocktail (pre-mixed CuSO
/THPTA + Ascorbate). -
Incubate: React for 30–60 minutes at Room Temperature (RT).
-
Stop: Add EDTA (10 mM final) to chelate the copper and stop the catalysis.
-
Result: The Ara-N
is now an inert triazole adduct. It will not react with your expensive dye-azides or dye-alkynes in subsequent steps.
Protocol B: Staudinger Reduction (The "Destruction" Method)
Best for: Converting the azide back to an amine (Ara-NH
Mechanism: Phosphines react with azides to form an aza-ylide, which hydrolyzes in water to an amine and phosphine oxide [1].
Reagents:
-
Reagent: TCEP (Tris(2-carboxyethyl)phosphine) or Triphenylphosphine (PPh
).-
Note: TCEP is water-soluble and preferred for biological samples.
-
-
Solvent: Water/Buffer (for TCEP) or THF/DCM (for PPh
).
Steps:
-
Add Reductant: Add 10 molar equivalents of TCEP to the sample.
-
Incubate: Stir for 1–2 hours at RT.
-
Critical Note: Staudinger reductions on sugar azides can be slow. Ensure pH is near neutral (7.0–7.5).
-
-
Monitor: Check by TLC or LC-MS for the disappearance of the azide mass (M) and appearance of the amine mass (M-26).
-
Purify: The byproduct is TCEP-oxide, which is easily removed by dialysis or desalting columns.
Module 3: Safety & Stability (Critical)
WARNING:
The "Rule of Six" Analysis:
Safety guidelines state that organic azides are generally safe if
-
Formula (approx): C
H N O -
Ratio: (5 Carbons + 4 Oxygens) / 3 Nitrogens = 3.0
-
Verdict: Borderline Stable.
Mandatory Safety Protocols:
-
Never concentrate to dryness: Keep Ara-N
in solution. Dry low-MW sugar azides can spontaneously detonate if scratched with a metal spatula. -
No Halogenated Solvents: Do not use Dichloromethane (DCM) with Sodium Azide during the synthesis step, as it forms Diazidomethane (highly explosive).
-
Waste Disposal: Quench all azide waste with 10% Sodium Nitrite (NaNO
) and Sulfuric Acid (H SO ) only if you are trained. Otherwise, dispose of as hazardous liquid waste labeled "Potentially Explosive Azide Solution."
Module 4: Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| High Background Fluorescence | Incomplete quenching of Ara-N | Increase scavenger concentration (Protocol A) or switch to a "Wash-heavy" workflow (Dialysis). |
| Precipitation during Quenching | Copper catalyst insolubility. | Use a ligand like THPTA or TBTA to solubilize Cu(I). |
| Loss of Signal (False Negative) | TCEP reduced the azide and disulfides in your protein. | If your target is a protein, avoid TCEP (Protocol B). Use Protocol A (Alkyne capping) instead. |
| "Dead" Click Reaction | Copper poisoning or oxidation. | Ensure Sodium Ascorbate is fresh (make daily). It turns yellow when oxidized—discard if yellow. |
Common Questions
Q: I am studying Mycobacteria. Why did you specify "Pyranosyl"?
A: The prompt specified
-
Technical Insight: If you synthesized the pyranose azide, it may not be metabolically incorporated efficiently by the mycobacterial transferases (EmbA/B/C), which expect the furanose ring. Verify your isomer.
Q: Can I just use heat to kill the azide? A: NO. Heating organic azides can lead to decomposition or explosion. Thermal "click" (Huisgen cycloaddition) requires >100°C, which degrades biological samples and is unsafe for low-MW azides. Always use a catalyst (Cu) or strain (DBCO).
Q: How do I remove the scavenger (3-butyn-1-ol) after quenching? A: 3-butyn-1-ol is a small molecule. If your target is a protein or cell, a simple spin desalting column (7k MWCO) or dialysis will remove the scavenger, the copper, and the ligand, leaving your labeled sample pure.
References
-
Staudinger, H., & Meyer, J. (1919).[3] Über neue organische Phosphorverbindungen III. Phosphinmethylenderivate and Phosphinimine. Helvetica Chimica Acta.
-
Goddard-Borger, E. D., & Stick, R. V. (2007). An efficient, inexpensive, and shelf-stable diazotransfer reagent: Imidazole-1-sulfonyl azide hydrochloride. Organic Letters.[4]
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems.[5] Nature Chemical Biology.
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition.
For further assistance, contact the Glycobiology Support Team at .
Validation & Comparative
comparing a-D-Arabinopyranosyl azide with other glycosyl azides
Comparative Technical Guide: -D-Arabinopyranosyl Azide vs. Common Glycosyl Azides
Executive Summary
This guide provides a technical comparison between
This document contrasts their thermodynamic stability , synthetic accessibility , CuAAC reactivity kinetics , and biological specificity , supported by experimental protocols and mechanistic visualizations.
Structural & Thermodynamic Basis
The distinct behaviors of
Conformational Analysis
-
-D-Glucopyranosyl Azide: Adopts the
chair conformation.[1] The azido group at C1 is equatorial , minimizing 1,3-diaxial interactions. This conformation allows for high reactivity in cycloadditions due to minimal steric hindrance [1]. -
-D-Arabinopyranosyl Azide: Predominantly adopts the
chair conformation in solution. Due to the anomeric effect , the electronegative azido group at C1 prefers the axial orientation. This axial positioning stabilizes the molecule thermodynamically but imposes steric penalties during catalytic coupling [2].
Comparative Structural Diagram
The following diagram illustrates the stereochemical divergence and synthesis pathways for both azides.
Figure 1: Mechanistic divergence in the synthesis of arabinosyl vs. glucosyl azides. Note the axial preference for arabinose driven by the anomeric effect.
Reactivity Profile: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2][3][4]
The reaction rate of glycosyl azides in CuAAC ("Click Chemistry") is heavily influenced by the steric environment of the azido group.
Kinetic Comparison
Research indicates that equatorial azides react significantly faster than axial azides. The transition state for the formation of the copper-acetylide-azide complex is destabilized by the 1,3-diaxial interactions present in the
| Feature | ||
| Azide Orientation | Axial ( | Equatorial ( |
| Steric Hindrance | High (1,3-diaxial strain) | Low (Accessible) |
| CuAAC Rate ( | Slow (~0.2x relative to Glc) | Fast (Reference 1.0x) |
| Stability | High (Anomeric stabilization) | Moderate (Prone to anomerization if acidic) |
| Primary Application | Mycobacterial Cell Wall Probes | Mammalian Metabolic Labeling |
Experimental Data Support
In competitive reaction assays using phenylacetylene and Cu(I),
Synthetic Protocols
The following protocols provide a self-validating method for synthesizing
Protocol A: Synthesis of 2,3,4-tri-O-acetyl- -D-arabinopyranosyl azide
Targeting the thermodynamic axial anomer.
Reagents:
- -D-Arabinopyranose tetraacetate (Starting Material)
-
Trimethylsilyl azide (
) -
Tin(IV) chloride (
) -
Dichloromethane (DCM, anhydrous)
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of tetra-O-acetyl-arabinose in anhydrous DCM (10 mL) under Argon.
-
Activation: Cool to 0°C. Add
(1.5 eq) followed by dropwise addition of (0.5 eq). -
Reaction: Stir at room temperature for 12–18 hours. Monitor by TLC (Hexane:EtOAc 2:1).
-
Validation: Product R
will be slightly higher than starting material. Stain with p-anisaldehyde (sugar charring).
-
-
Quench & Workup: Pour into ice-cold saturated
. Extract with DCM (3x). Wash organic layer with brine, dry over . -
Purification: Flash chromatography.
-
Yield Expectations: 75–85%.
-
Characterization:
-NMR will show the anomeric proton ( ) as a doublet with a small coupling constant ( ), indicative of the cis relationship (axial-equatorial or equatorial-axial depending on chair, but distinct from the large trans-diaxial coupling of -glucose) [5].
-
Biological Applications: The Mycobacterial Niche
While
Arabinogalactan Targeting
-
Context: The mycobacterial cell wall (e.g., M. tuberculosis) contains a unique arabinogalactan layer comprised of furanosyl arabinose residues.
-
The Probe Paradox: Although the cell wall contains furanosides, the pyranosyl azide (
-D-ArapN ) is often used as a stable precursor or to probe enzymes that isomerize or transport arabinose before cell wall incorporation. -
Specificity: Human cells lack the machinery to process arabinose, making ArapN
an "orthogonal" probe with zero background labeling in mammalian hosts, unlike glucose derivatives [6].
Application Workflow Diagram
Figure 2: Biological orthogonality. Arabinosyl azides are processed exclusively by mycobacterial enzymes, whereas glucosyl azides enter mammalian metabolic pathways.
References
-
Conformational Analysis of Glucose Derivatives: Journal of Chemical Theory and Computation, "B3LYP/6-311++G** study of alpha- and beta-D-glucopyranose and 1,5-anhydro-D-glucitol: 4C1 and 1C4 chairs." [Link]
-
Anomeric Effect in Glycosyl Azides: Carbohydrate Research, "Synthesis of alpha- and beta-D-glucopyranosyl triazoles by CuAAC 'click chemistry': reactant tolerance, reaction rate, product structure." [Link]
-
CuAAC Reactivity & Sterics: ACS Omega, "Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms." [Link]
-
Synthesis of Arabinose Derivatives: PrepChem, "Synthesis of 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl azide" (Methodology adapted for Arabinose). [Link]
-
Mycobacterial Metabolic Labeling: ChemBioChem, "Azido Pentoses: A New Tool To Efficiently Label Mycobacterium Tuberculosis Clinical Isolates." [Link]
-
Bioorthogonal Chemistry in Mycobacteria: ResearchGate, "Metabolic Labeling of Glycans with Azido Sugars for Visualization and Glycoproteomics."[6] [Link]
Sources
- 1. B3LYP/6-311++G** study of alpha- and beta-D-glucopyranose and 1,5-anhydro-D-glucitol: 4C1 and 1C4 chairs, (3,O)B and B(3,O) boats, and skew-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical approaches to unraveling the biology of mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. CuAAC Click Chemistry Accelerates the Discovery of Novel Chemical Scaffolds as Promising Protein Tyrosine Phosphatases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. researchgate.net [researchgate.net]
efficiency of CuAAC vs SPAAC for a-D-Arabinopyranosyl azide
Efficiency of CuAAC vs. SPAAC for -D-Arabinopyranosyl Azide
A Comparative Technical Guide for Chemical Biologists and Synthetic Chemists
Executive Summary
For the specific case of
-
CuAAC Verdict: Recommended for all in vitro synthesis, surface functionalization, and robust conjugation. It overcomes the steric penalty of the anomeric center.[1]
-
SPAAC Verdict: Recommended only for live-cell applications where copper toxicity is a non-negotiable constraint. Expect slower kinetics (
-fold slower than CuAAC) and lower yields due to steric clash between the sugar ring and the cyclooctyne system.
Scientific Foundation: The "Alpha" Challenge
To understand the efficiency difference, one must analyze the conformational behavior of the substrate. Unlike glucose, which is rigidly locked in the
Conformational Dynamics
D-Arabinose is the C2-epimer of D-Ribose. In solution,
-
In
Conformation: The -azide group is equatorial .-
Reactivity: Accessible. Both CuAAC and SPAAC proceed, but SPAAC is still kinetically limited by the intrinsic strain-release mechanism.
-
-
In
Conformation: The -azide group is axial .-
Reactivity: Highly hindered. The axial azide suffers from 1,3-diaxial repulsion with the protons at C3 and C5.
-
Impact: The linear copper-acetylide (CuAAC) can penetrate this axial steric pocket effectively. The bulky DBCO (SPAAC) faces severe steric clash, drastically reducing
.
-
Key Insight: The anomeric effect stabilizes the axial orientation (in
Comparative Performance Analysis
Quantitative Comparison Table
| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted / DBCO) |
| Reagent | Terminal Alkyne + Cu(I) | Dibenzocyclooctyne (DBCO/ADIBO) |
| Rate Constant ( | ||
| Steric Sensitivity | Low (Linear intermediate) | High (Bulky transition state) |
| Yield ( | > 90% (Typical) | 50 - 75% (Variable) |
| Regioselectivity | Exclusive 1,4-triazole | Mixture (if alkyne is asymmetric) |
| Catalyst Required | Yes (CuSO | No |
| Biocompatibility | Low (Cu toxicity) | High (Bioorthogonal) |
Kinetic Pathway Visualization
The following diagram illustrates the kinetic barriers and steric pathways for both reactions involving the arabinose azide.
Caption: Comparative reaction pathways. CuAAC proceeds via a compact metallacycle, bypassing the steric hindrance of the arabinose ring. SPAAC involves a bulky transition state that clashes with the sugar scaffold.
Experimental Protocols
Protocol A: High-Efficiency CuAAC for -D-Ara-N
Best for: Synthesis, peptide conjugation, surface immobilization.
Reagents:
-
Azide:
-D-Arabinopyranosyl azide (1.0 equiv). -
Alkyne: Terminal alkyne of choice (1.1 equiv).
-
Catalyst Source: CuSO
H O (5 mol%). -
Ligand: THPTA or TBTA (10-25 mol%). Note: THPTA is water-soluble; TBTA requires organic co-solvent.
-
Reductant: Sodium Ascorbate (25 mol%).
-
Solvent:
-BuOH : H O (1:1) or DMSO : H O.
Step-by-Step Workflow:
-
Dissolution: Dissolve the azide and alkyne in the solvent mixture. If the alkyne is hydrophobic, increase the organic fraction (DMSO or
-BuOH). -
Catalyst Premix: In a separate tube, mix the CuSO
solution with the Ligand solution. The solution should turn blue (Cu(II)-ligand complex). -
Initiation: Add the Cu-Ligand premix to the reaction vessel. Finally, add the Sodium Ascorbate solution (freshly prepared). The mixture may turn colorless or pale yellow (formation of Cu(I)).
-
Incubation: Stir at Room Temperature (RT) for 1–4 hours.
-
Checkpoint: Monitor by TLC or LC-MS. The
-anomer usually reacts to completion within 2 hours.
-
-
Quenching: Add a chelating resin (e.g., CupriSorb) or EDTA solution to remove copper.
-
Purification: Extract or perform column chromatography.
Protocol B: Biocompatible SPAAC for -D-Ara-N
Best for: Live cell labeling, copper-sensitive proteins.
Reagents:
-
Azide:
-D-Arabinopyranosyl azide (1.0 equiv). -
Cyclooctyne: DBCO-Acid or DBCO-PEG4-NHS (1.5 - 3.0 equiv). Note: Excess is required to drive kinetics.
-
Solvent: PBS (pH 7.4) or DMSO (for synthesis).
Step-by-Step Workflow:
-
Preparation: Dissolve the arabinose azide in buffer or DMSO.
-
Addition: Add the DBCO reagent slowly to the azide solution.
-
Incubation: Incubate at RT or 37°C.
-
Critical Difference: Reaction time will be 4–12 hours (vs. 1-2h for CuAAC).
-
Optimization: If yield is low, increase temperature to 37°C to overcome the steric barrier of the
-anomer.
-
-
Purification: Dialysis (for macromolecules) or HPLC.
Decision Matrix
Use the following logic flow to select the correct method for your specific application involving
Caption: Decision matrix for selecting the optimal click chemistry method based on biological constraints and efficiency requirements.
References
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews.
-
Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society.
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition.
-
Tiwari, V. K., et al. (2016). Cu-Catalyzed Click Reaction in Carbohydrate Chemistry. Chemical Reviews.
-
BenchChem Technical Guides. (2025). Impact of Steric Hindrance on Azide-Alkyne Cycloaddition.
biological activity of a-D-Arabinopyranosyl azide vs analogues
Biological Activity of -D-Arabinopyranosyl Azide vs. Analogues
Executive Summary: The Azide as a Gateway
warheadCu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)The biological value proposition lies in the transformation:
-
Precursor (Azide): Low intrinsic toxicity, high metabolic stability, bio-orthogonal (inert to most biological nucleophiles).
-
Product (Triazole Analogues): High affinity for bacterial cell walls, potent glycosidase inhibition (
in M range), and broad-spectrum antimicrobial activity.
Comparative Biological Activity[1][2][3][4][5]
Intrinsic Activity vs. Triazole Derivatives
The following table contrasts the biological profile of the naked azide against its "clicked" triazole analogues and the native sugar.
| Feature | 1,2,3-Triazole Analogues (Clickamers) | Native D-Arabinose | |
| Primary Mode of Action | Metabolic labeling / Chemical Reporter | Peptidoglycan/Cell Wall Disruption | Metabolic Substrate |
| Enzyme Inhibition | Weak competitive inhibitor (Glycosidases) | Potent (Mimics transition state) | Substrate (No inhibition) |
| Antibacterial ( | > 200 | 2.0 – 8.0 | N/A (Nutrient) |
| Metabolic Stability | High (Resistant to hydrolysis) | Very High (Triazole ring is stable) | Low (Rapidly metabolized) |
| Cell Permeability | Moderate | Tunable (Depends on alkyne R-group) | High (Transporter mediated) |
Mechanism of Action: The Triazole Advantage
While the azide is a passive steric probe, the 1,2,3-triazole ring formed upon reaction with an alkyne acts as a bioisostere of the amide bond . This allows the analogues to bind tightly to enzyme active sites (e.g.,
-
Glycosidase Inhibition: The triazole nitrogen atoms can hydrogen bond with the catalytic carboxylates (nucleophile and acid/base) in the enzyme active site, mimicking the oxocarbenium ion transition state.
-
Antimicrobial Efficacy: D-sugar triazoles have shown specific efficacy against S. aureus and P. aeruginosa by interfering with cell wall transpeptidases, a mechanism distinct from the native sugar metabolism.
D- vs. L-Enantiomer Specificity
Critical Distinction:
-
L-Arabinose derivatives: Primarily target Mycobacterium tuberculosis (ethambutol-like mechanism) because L-Ara is a key component of the mycobacterial cell wall (Arabinogalactan).
-
D-Arabinose derivatives (Topic Focus): Exhibit broader spectrum activity against Gram-positive/negative bacteria and fungi. They are often used to probe eukaryotic glycosylation pathways (e.g., in yeast or parasites like Crithidia) where D-Ara is a metabolic intermediate.
Experimental Protocols
Synthesis of -D-Arabinopyranosyl Azide
Rationale: This protocol uses a "one-pot" activation-substitution strategy to ensure anomeric selectivity. The
Reagents:
-
Acetic Anhydride (
), Pyridine -
HBr in Acetic Acid (33%)
-
Sodium Azide (
) -
Solvent: DMF (Dimethylformamide)
Step-by-Step Workflow:
-
Peracetylation: Dissolve D-arabinose (10 mmol) in pyridine/Ac2O (1:1, 20 mL). Stir at
RT for 4h. Quench with ice water, extract with DCM. (Yield: 95% Tetra-O-acetyl-D-arabinopyranose). -
Bromination: Dissolve peracetate in DCM. Add HBr/AcOH (5 eq) at
. Stir 2h. The product is predominantly -D-arabinopyranosyl bromide (kinetic product). Evaporate volatiles in vacuo (keep temp to prevent anomerization). -
Azidation (Inversion): Dissolve crude bromide immediately in dry DMF. Add
(3 eq). Stir at RT for 3h. -
Deprotection (Optional): Treat with NaOMe/MeOH (Zemplén conditions) to obtain the free hydroxyl
-D-arabinopyranosyl azide.
CuAAC "Click" Derivatization
Rationale: To generate the bioactive triazole library.
-
Mix: Alkyne (1.0 eq) +
-D-Arabinopyranosyl Azide (1.0 eq) in (1:1). -
Catalyst: Add
(10 mol%) and Sodium Ascorbate (20 mol%). -
Reaction: Stir at RT for 12h. The triazole precipitates or is extracted with EtOAc.
-
Purification: Silica gel chromatography.
Visualization of Pathways[8][9]
Synthesis & Bioactivity Logic Flow
The following diagram illustrates the conversion of D-Arabinose to the Azide and subsequently to bioactive Triazoles, highlighting the inversion of configuration.
Caption: Synthetic pathway converting D-Arabinose to the
References
-
Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules, 2020. [Link] (Source for antibacterial data of glycosyl triazoles against S. aureus and P. aeruginosa)
-
First synthesis and antimicrobial activity of N- and S-alpha-L-arabinopyranosyl-1,2,3-triazoles. Nucleosides Nucleotides Nucleic Acids, 2007. [Link] (Comparative study of arabinose anomers and their regioselective activity)
-
Glycosidase inhibition: assessing mimicry of the transition state. Chemical Society Reviews, 2013. [Link] (Mechanistic grounding for triazole-based enzyme inhibition)
-
A proposed pathway from D-glucose to D-arabinose in eukaryotes. Journal of Biological Chemistry, 2024.[2] [Link] (Context for D-Arabinose metabolism in eukaryotic systems)
-
Synthesis of 5-azido-arabinose and 8-azido-Kdo. University of Groningen Theses, 2021. [Link] (Detailed synthetic protocols for arabinose azide precursors)
Bioorthogonality & Performance Assessment: Arabinose Azide Probes
The following guide provides an in-depth technical assessment of
A Comparative Guide for Mycobacterial Cell Wall Imaging
Executive Summary: The Structural Determinants of Utility
In the field of mycobacterial research, the arabinogalactan (AG) layer is a critical target for imaging and drug development. While
This guide clarifies the distinction between glycosyl azides (like the subject of this inquiry) and azido-modified pentoses (such as 5-Azido-arabinofuranose). We assess the bioorthogonality of the requested molecule while presenting the 5-Azido-D-arabinofuranose (5-AraAz) analog as the superior functional alternative for live-cell imaging, supported by experimental protocols and comparative data.
Technical Assessment: -D-Arabinopyranosyl Azide[1]
Molecule Profile
-
Chemical Name:
-D-Arabinopyranosyl azide (1-Ara-N ) -
Structure: Anomeric azide (C1 position).[1]
-
Primary Utility: Chemoenzymatic synthesis donor; Glycosidase inhibitor.
Bioorthogonality Analysis
The azide moiety at the anomeric center exhibits excellent bioorthogonality. It is inert to physiological amines, thiols, and carboxylic acids. It reacts specifically via:
-
CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): Fast, but cytotoxic.
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): Biocompatible, ideal for live cells.[2]
-
Staudinger Ligation: Slower kinetics, high specificity.
Metabolic Limitation (The "Anomeric Block")
For a probe to be incorporated into the mycobacterial cell wall, it must enter the Decaprenyl-Phosphoryl-Arabinose (DPA) pathway.
-
Mechanism: The enzyme DprE1/DprE2 complex and subsequent arabinosyltransferases require a free anomeric hydroxyl (or phosphate activation) to form glycosidic bonds.
-
Failure Mode: In
-D-Arabinopyranosyl azide, the C1 position is capped by the azide. The cellular machinery cannot phosphorylate this position to create the DPA donor. Therefore, 1-Ara-N is not incorporated into the cell wall.
The Functional Alternative: 5-Azido-D-Arabinofuranose (5-AraAz)
To achieve the goal of metabolic labeling, the azide must be placed at a non-participating position (C5). 5-AraAz is the industry standard for imaging the arabinogalactan layer.
Mechanism of Action
5-AraAz is accepted by the promiscuous kinases and transferases in Mycobacterium tuberculosis and M. smegmatis. It mimics D-arabinose, gets activated to Decaprenyl-P-5-Azido-Arabinose , and is transferred by EmbA/B/C proteins into the growing AG cell wall.
Pathway Visualization
The following diagram illustrates why 5-AraAz works while 1-Ara-N
Caption: 5-AraAz enters the DPA pathway via promiscuous enzymes, while 1-Ara-N
Comparative Performance Guide
This section compares the Subject (1-Ara-N
Quantitative Comparison Table
| Feature | 5-Azido-D-Arabinofuranose (5-AraAz) | FDAAs (e.g., HADA) | Trehalose Azide (TreAz) | |
| Target Structure | None (Metabolically Inert) | Arabinogalactan (AG) | Peptidoglycan (PG) | Mycomembrane (MM) |
| Bioorthogonality | High | High | High | High |
| Labeling Intensity | Negligible (Background only) | High (Specific to poles/septa) | High (Septal) | Moderate to High |
| Toxicity (MIC) | Low (>1 mM) | Low (>500 µM) | Low | Low |
| Incorporation Time | N/A | 4–12 Hours | 15–30 Minutes | 2–6 Hours |
| Primary Use | Synthetic Reagent / Negative Control | Live Cell Imaging of AG | PG Remodeling Analysis | MM Dynamics |
Experimental Data Summary
-
Fluorescence Signal: In flow cytometry assays using DBCO-Fluor 647, M. smegmatis treated with 100 µM 5-AraAz shows a 50–100x increase in Mean Fluorescence Intensity (MFI) over background. Treatment with 1-Ara-N
yields MFI indistinguishable from untreated controls [1, 2]. -
Microscopy: 5-AraAz localizes to the poles and division septa (sites of active AG synthesis). 1-Ara-N
shows no specific localization.
Validated Protocol: Metabolic Labeling with 5-AraAz
Since 1-Ara-N
Materials
-
Probe: 5-Azido-D-arabinofuranose (Stock: 100 mM in DMSO).
-
Reporter: DBCO-Fluor 488 or 647 (Stock: 10 mM in DMSO).
-
Strain: M. smegmatis mc²155 or M. tuberculosis H37Rv.
-
Media: 7H9 broth supplemented with ADC/OADC.
Workflow
-
Inoculation: Dilute an active culture of mycobacteria to OD
~0.1 in 7H9 media. -
Pulse Labeling: Add 5-AraAz to a final concentration of 100 µM .
-
Note: Concentrations >500 µM may slow growth; <50 µM reduces signal.
-
-
Incubation: Incubate at 37°C with shaking for 4–12 hours (approx. 1–3 generation times).
-
Wash: Centrifuge (3500 x g, 5 min) and wash 2x with PBS + 0.05% Tween-80 (PBST) to remove unincorporated probe.
-
Click Reaction: Resuspend pellets in PBST containing 20 µM DBCO-Fluor . Incubate for 30–60 minutes at Room Temperature in the dark.
-
Self-Validation: Include a "No Probe" control to quantify non-specific dye binding.
-
-
Fixation (Optional): Wash 2x with PBST. Fix with 4% Paraformaldehyde for 15 min if analyzing outside BSL-3.
-
Imaging: Analyze via Fluorescence Microscopy or Flow Cytometry.[3]
References
-
Swarts, B. M., et al. (2012). "Probing the Mycobacterial Cell Envelope with Synthetic Carbohydrate Reporters." Journal of the American Chemical Society.
-
Kalscheuer, R., et al. (2017). "Azido Pentoses: A New Tool To Efficiently Label Mycobacterium tuberculosis Clinical Isolates."[4] ChemBioChem.
-
Sleiman, M. H., et al. (2022). "Bioorthogonal Metabolic Labeling of the Virulence Factor Phenolic Glycolipid in Mycobacteria." bioRxiv.
-
Bertozzi, C. R., et al. (2004). "Profiling protein glycosylation with bioorthogonal chemical reporters." Current Opinion in Chemical Biology.
Sources
- 1. A novel synthesis of beta-D-mannopyranosyl azide by phase transfer catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical approaches to unraveling the biology of mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azido Pentoses: A New Tool To Efficiently Label Mycobacterium tuberculosis Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
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